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Core Science & Biosynthesis

Foundational

The Natural Occurrence and Pharmacological Significance of (S)-5-Amino-2-hydroxypentanoic Acid

Executive Summary (S)-5-Amino-2-hydroxypentanoic acid (also known as δ -amino- α -hydroxyvaleric acid) is a highly specialized, chiral non-proteinogenic amino acid. For drug development professionals and natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-5-Amino-2-hydroxypentanoic acid (also known as δ -amino- α -hydroxyvaleric acid) is a highly specialized, chiral non-proteinogenic amino acid. For drug development professionals and natural product chemists, this molecule presents a fascinating duality: it serves as a robust structural cornerstone in the chemical defenses of marine invertebrates and acts as a potent neuropharmacological hybrid in mammalian systems. This whitepaper synthesizes the ecological origins, biosynthetic pathways, receptor pharmacology, and laboratory protocols associated with this unique compound.

Ecological Context and Natural Occurrences

Marine Porifera (Sponges) and Chemical Defense

In marine ecosystems, sessile organisms such as sponges rely entirely on complex secondary metabolites for defense against predation and biofouling. (S)-5-Amino-2-hydroxypentanoic acid is a critical building block of anchinopeptolides A–D , a class of dimeric peptide alkaloids isolated from the Mediterranean sponges Anchinoe tenacior and Phorbas tenacior[1].

These alkaloids feature a central pyrrolidinone core formed by the aldol dimerization of an α -keto amide, which is linked to a naturally occurring tripeptide containing the 5-amino-2-hydroxypentanoic acid residue[2].

  • Causality in Evolution: The incorporation of this unusual α -hydroxy- ω -amino acid provides profound proteolytic stability. By deviating from standard α -amino acid peptide bonds, the sponge prevents enzymatic degradation by predators while enabling the metabolite to bind with high affinity to somatostatin, human B2 bradykinin, and neuropeptide Y receptors[1].

Microbial Metabolism and Oxidative Stress

Beyond marine environments, this compound is generated via microbial fermentation. In Leuconostoc mesenteroides, a typical heterofermentative lactic acid bacterium, amino acid transformation yields antioxidative metabolites to survive high-stress fermentation conditions. Specifically, the conjugated derivative N-(5-amino-2-hydroxy-1-oxopentyl)-tyrosine has been isolated from its culture medium[3]. The formation of the amide bond with the carbonyl group of 5-amino-2-hydroxypentanoic acid acts as a metabolic sink, resulting in a compound with significant DPPH radical-scavenging activity[3].

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of (S)-5-amino-2-hydroxypentanoic acid is intimately linked to the catabolism of basic amino acids, bypassing standard ribosomal peptide synthesis.

  • Transamination: The pathway begins with L-ornithine, which undergoes transamination at the α -amino group to yield 5-amino-2-oxopentanoic acid.

  • Stereoselective Reduction: A stereospecific α -keto acid reductase utilizes NAD(P)H to reduce the α -keto group, strictly yielding the (S)-enantiomer. This stereocenter is non-negotiable for its downstream biological activity.

  • Marine Alkaloid Assembly: In sponges, this precursor is coupled with arginine-derived guanidines and tyrosine-derived hydroxystyrylamines to form the anchinopeptolide monomers[2].

Biosynthesis A L-Ornithine B 5-Amino-2-oxopentanoic acid A->B Transamination (Deamination) C (S)-5-Amino-2-hydroxypentanoic acid B->C Stereoselective Reduction (NADH) D Anchinopeptolides (Marine Alkaloids) C->D Aldol Dimerization & Peptide Coupling

Biosynthetic progression from L-Ornithine to Anchinopeptolide marine alkaloids.

Neuropharmacological Significance

In mammalian neurochemistry, (S)-5-amino-2-hydroxypentanoic acid (designated pharmacologically as (S)-2-OH-DAVA ) serves as a highly valuable structural hybrid. It merges the features of the GABA-B receptor agonist (R)-(-)-4-amino-3-hydroxybutyric acid and the antagonist 5-aminovaleric acid (DAVA)[].

  • Causality in Structure-Activity Relationship (SAR): The introduction of the α -hydroxyl group restricts the conformational flexibility of the pentanoic acid backbone. Molecular modeling demonstrates that the low-energy conformation of (S)-2-OH-DAVA perfectly superimposes with the active pharmacophore of GABA-B ligands. Consequently, it exhibits a moderately potent, stereoselective affinity for GABA-B receptor sites, acting as a competitive antagonist without significantly affecting GABA-A receptors or synaptosomal GABA uptake mechanisms[].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the isolation and synthetic utilization of the target compound.

Protocol 1: Self-Validating Isolation from Marine Sponges
  • Extraction: Lyophilize 500 g of Anchinoe tenacior tissue. Extract exhaustively with MeOH/CH₂Cl₂ (1:1, v/v). Causality: This specific solvent ratio ensures the capture of both polar peptide derivatives and lipophilic components, preventing the loss of amphiphilic alkaloids.

  • Solvent Partitioning: Concentrate the extract in vacuo and partition between H₂O and EtOAc. The aqueous layer retains the highly polar 5-amino-2-hydroxypentanoic acid derivatives.

  • Chromatographic Purification: Subject the aqueous fraction to size-exclusion chromatography (Sephadex LH-20, eluting with MeOH).

  • Self-Validation: Purify active fractions via RP-HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). Confirm the absolute configuration of the α -hydroxy center using circular dichroism (CD) spectroscopy and validate the carbon connectivity via 2D NMR (COSY, HMBC)[3].

Protocol 2: Biomimetic Synthesis of Anchinopeptolide Precursors

Based on the seminal total synthesis methodology established by [2]:

  • Guanidinylation: React (S)-5-amino-2-hydroxypentanoic acid with N,N'-bis-Boc-1-guanidylpyrazole to yield the protected arginic acid derivative (77% yield). Causality: Direct selective protection of arginic acid is highly inefficient; utilizing the pre-formed α -hydroxy acid circumvents regioselectivity issues[2].

  • Amidation: Couple the resulting acid with the corresponding amine using DCC and HOBT in MeCN to form the hydroxy amide.

  • Oxidation & Dimerization: Oxidize the α -hydroxyl group using Dess-Martin periodinane to form the α -keto amide. Subject this intermediate to NaH in THF to trigger a kinetically controlled aldol dimerization. Causality: Kinetically controlled conditions are strictly required to prevent the thermodynamic epimerization of the delicate chiral centers during hemiaminal formation[2].

Workflow S1 1. Sponge Extraction (MeOH/CH2Cl2) S2 2. Solvent Partitioning (H2O / EtOAc) S1->S2 S3 3. RP-HPLC Purification (C18, H2O/MeCN) S2->S3 S4 4. Structural Validation (2D NMR, HR-ESI-MS, CD) S3->S4

Self-validating workflow for the isolation and characterization of marine metabolites.

Quantitative Data Presentation

The following table summarizes the physicochemical and pharmacological parameters of (S)-5-amino-2-hydroxypentanoic acid and its derivatives.

ParameterValueBiological/Chemical Significance
Compound Name (S)-5-Amino-2-hydroxypentanoic acidTarget chiral metabolite
PubChem CID 11029889Standardized chemical identifier[5]
Exact Mass 133.0739 DaMonoisotopic mass required for HR-MS validation[5]
Topological Polar Surface Area 83.6 ŲIndicates high hydrophilicity; dictates aqueous extraction protocols[5]
GABA-B Receptor Affinity Moderately Potent AntagonistLow-energy conformation mimics endogenous GABA-B ligands[]
Somatostatin Receptor Binding 62–73% Displacement (at 5 μg/mL)Mediated by anchinopeptolide B-D derivatives[2]
Bradykinin B2 Binding 52–71% Displacement (at 5 μg/mL)Demonstrates broad-spectrum GPCR interaction of the dimer[2]

References

  • Snider, B. B., Song, F., & Foxman, B. M. (2000). Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D. The Journal of Organic Chemistry, 65(3), 793-800.

  • Lee, S. J., et al. (2015). Isolation and antioxidative activity of amino acid derivatives produced by Leuconostoc mesenteroides. Biotechnology and Bioprocess Engineering, 20, 331-336.

  • Kristiansen, U., et al. (1992). Hydroxylated analogues of 5-aminovaleric acid as 4-aminobutyric acidB receptor antagonists: stereostructure-activity relationships. Journal of Neurochemistry, 58(3), 1150-1159.

  • Casapullo, A., Minale, L., & Zollo, F. (1994). Four New Dimeric Peptide Alkaloids, Anchinopeptolides B-D, and Cycloanchinopeptolide C, Congeners of Anchinopeptolide A, from the Mediterranean Marine Sponge Anchinoe tenacior. Tetrahedron, 50(22), 6603-6614.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11029889, 5-Amino-2-hydroxypentanoic acid.

Sources

Exploratory

Engineering Molecular Diversity: 5-Amino-2-hydroxypentanoic Acid in Advanced Drug Development

Executive Summary Non-proteinogenic amino acids (NPAAs) are critical vectors for expanding chemical space in modern drug discovery, offering structural geometries and metabolic stabilities unattainable with standard prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-proteinogenic amino acids (NPAAs) are critical vectors for expanding chemical space in modern drug discovery, offering structural geometries and metabolic stabilities unattainable with standard proteinogenic building blocks. 5-Amino-2-hydroxypentanoic acid (5-AHPA) —also known as 5-amino-2-hydroxyvaleric acid—is a highly functionalized NPAA characterized by an aliphatic chain separating a primary amine, a carboxylic acid, and a critical C2 hydroxyl group.

As a Senior Application Scientist, I have structured this technical guide to dissect the dual utility of 5-AHPA: first, as a direct pharmacological modulator of GABA receptors, and second, as an indispensable synthetic scaffold for complex marine alkaloids.

Physicochemical Profile and Structural Dynamics

The successful integration of 5-AHPA into a drug development pipeline requires a deep understanding of its physicochemical constraints. The spatial arrangement of the hydroxyl group at the C2 position introduces critical hydrogen-bonding capabilities, which can lock specific conformations when bound to receptor pockets.

Quantitative Data & Causality in Drug Design

Data sourced from1[1].

PropertyValueCausality / Implication in Drug Design
Molecular Weight 133.15 g/mol Its low molecular weight allows it to serve as a highly efficient fragment or building block without violating Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 83.6 ŲThe high polarity restricts passive blood-brain barrier (BBB) permeation. For CNS targets, this necessitates active transport exploitation or prodrug masking[1].
XLogP3 -3.3The highly hydrophilic, zwitterionic nature requires specialized polar aprotic solvent systems (e.g., formamide) during synthetic coupling[1].
H-Bond Donors / Acceptors 3 / 4The C2 hydroxyl group provides critical spatial anchoring within receptor binding pockets, altering the efficacy profile of the molecule[1].

Pharmacological Applications: From GABA to Marine Alkaloids

5-AHPA serves two distinct roles in medicinal chemistry: as a standalone pharmacophore and as a structural precursor.

GABA_B Receptor Modulation

5-AHPA is a structural homologue of the inhibitory neurotransmitter GABA and the antispastic drug baclofen. Research into GABA homologues led to the synthesis of various structural hybrids to probe receptor active sites. Specifically, the enantiomer (S)-5-amino-2-hydroxypentanoic acid[(S)-2-OH-DAVA] has been pharmacologically characterized as a selective GABA_B receptor antagonist[2].

Mechanistic Causality: The addition of the hydroxyl group at the C2 position fundamentally alters the receptor binding kinetics compared to C3 or C4 hydroxylated variants. It shifts the molecule from an agonist to an antagonist by sterically hindering the receptor's ability to undergo the conformational shift required for downstream G-protein activation[2].

Scaffold for Marine Alkaloid Synthesis

Beyond direct pharmacology, 5-AHPA is a critical synthetic precursor for highly complex marine alkaloids. It was famously utilized in the total synthesis of (±)-Anchinopeptolide D , a dimeric peptide alkaloid originally isolated from the marine sponge Anchinoe tenacior[3]. Anchinopeptolides exhibit potent binding affinities for somatostatin, human B2 bradykinin, and neuropeptide Y receptors, making them highly valuable in neuropharmacological research[3].

G A 5-Amino-2-hydroxypentanoic acid (Non-Proteinogenic Scaffold) B (S)-2-OH-DAVA (GABA Homologue) A->B Structural Derivation C Anchinopeptolide D (Marine Alkaloid) A->C Peptide Synthesis D GABA-B Receptor Antagonism B->D Modulates E Somatostatin & Bradykinin Receptor Binding C->E Binds

Pharmacological pathways and target receptors of 5-AHPA derivatives.

Synthetic Methodologies & Experimental Protocols

Successful incorporation of highly polar NPAAs like 5-AHPA requires meticulous control over solvent environments and coupling kinetics. The following self-validating protocol describes the coupling of 5-AHPA with N,N'-bis-Boc-1-guanidylpyrazole to form a protected arginic acid derivative—a key intermediate in the synthesis of Anchinopeptolide D[3].

Causality in Experimental Design
  • Solvent Choice (Formamide/1,4-Dioxane): 5-AHPA is highly polar and insoluble in standard organic solvents. Formamide provides the necessary dielectric constant to dissolve the zwitterionic amino acid, while 1,4-dioxane acts as a miscible co-solvent for the lipophilic Boc-protected pyrazole reagent[3].

  • Base Selection (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base. It deprotonates the ammonium moiety of 5-AHPA to enable nucleophilic attack on the guanylating agent without participating in unwanted side reactions[3].

  • Kinetic Control: The reaction is strictly maintained at 25 °C to ensure complete conversion while preventing the thermal degradation of the labile Boc protecting groups[3].

Step-by-Step Methodology
  • Substrate Solubilization: Suspend 5-amino-2-hydroxypentanoic acid (1.11 mmol) in 3 mL of anhydrous formamide[3].

  • Deprotonation: Add DIPEA (2.56 mmol) dropwise. Stir for 10 minutes to ensure complete dissolution and deprotonation of the amine hydrochloride[3].

  • Reagent Addition: Dissolve N,N'-bis-Boc-1-guanidylpyrazole (1.53 mmol) in 1.5 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture to prevent localized concentration spikes[3].

  • Coupling Reaction: Stir the mixture continuously at 25 °C for 18 hours under an inert nitrogen atmosphere[3].

  • Quenching & Extraction: Quench the reaction by adding 9 mL of 1 M HCl. Extract the aqueous mixture with ethyl acetate (6 × 15 mL)[3].

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the protected arginic acid derivative[3].

Self-Validation Checkpoint: If the product fails to extract into the ethyl acetate layer during Step 5, verify the pH of the aqueous phase. The zwitterionic nature of the unreacted starting material keeps it in the aqueous phase, but the Boc-protected product requires a pH of ~2-3 to ensure the carboxylic acid is fully protonated and lipophilic enough for organic extraction.

Workflow Step1 1. Substrate Preparation Dissolve 5-AHPA in Formamide Step2 2. Base Addition Add Diisopropylethylamine (DIPEA) Step1->Step2 Step3 3. Reagent Coupling Add N,N'-bis-Boc-1-guanidylpyrazole Step2->Step3 Step4 4. Kinetic Control Stir at 25°C for 18h Step3->Step4 Step5 5. Quench & Extract 1M HCl & EtOAc Extraction Step4->Step5

Step-by-step synthetic workflow for 5-AHPA peptide coupling.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-AHPA derivatives, the following analytical validations must be performed:

  • Chiral HPLC: To ensure no racemization occurred at the C2 hydroxyl stereocenter during the basic coupling conditions, chiral HPLC must be employed against a racemic standard.

  • NMR Spectroscopy: 1H and 13C NMR are critical to confirm the retention of the Boc groups and the successful formation of the guanidine linkage. The shift of the aliphatic protons adjacent to the newly formed guanidine group serves as the primary diagnostic signal.

Conclusion

5-Amino-2-hydroxypentanoic acid exemplifies the power of non-proteinogenic amino acids in modern drug development. Whether acting directly as a GABA_B antagonist or serving as a highly functionalized scaffold for the synthesis of complex receptor-binding marine alkaloids, its unique physicochemical properties demand sophisticated synthetic handling but offer immense therapeutic potential.

References

  • Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R Source: ACS Publications URL:[Link]

  • 5-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 11029889 Source: PubChem (National Institutes of Health) URL:[Link]

  • Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

5-Amino-2-hydroxypentanoic Acid: Physicochemical Profiling, Pharmacological Applications, and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In the landscape of non-proteinogenic amino acids, 5-Amino-2-hydroxypenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of non-proteinogenic amino acids, 5-Amino-2-hydroxypentanoic acid (AHPA) occupies a critical niche. Structurally functioning as a hydroxylated homologue of γ-aminobutyric acid (GABA) and baclofen, AHPA serves dual roles in modern drug discovery: it is both a direct pharmacological modulator of GABAB receptors and a highly versatile building block in the total synthesis of complex marine alkaloids.

As an application scientist, I approach AHPA not merely as a reagent, but as a multifunctional scaffold. The presence of three distinct reactive centers—a primary amine, an α-hydroxyl group, and a carboxylic acid—presents both synthetic challenges and unique opportunities for orthogonal functionalization. This whitepaper systematically deconstructs the physicochemical properties of AHPA, its pharmacological causality, and provides field-proven, self-validating protocols for its integration into complex synthetic pipelines.

Physicochemical Profiling & Structural Causality

Understanding the physical chemistry of AHPA is the foundational step before incorporating it into any assay or synthetic route. The zwitterionic nature of the unprotected molecule dictates its behavior in solution.

Quantitative Data Summary

The following table synthesizes the core physical and chemical parameters of AHPA, providing the empirical basis for downstream experimental design[1].

PropertyValueCausality / Implication for Drug Design
Molecular Formula C₅H₁₁NO₃Defines the basic aliphatic chain with terminal polar groups.
Molecular Weight 133.15 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
XLogP3 -3.3Highly hydrophilic. Unprotected AHPA will not passively cross lipid bilayers. Prodrug strategies (e.g., esterification) are mandatory for CNS penetration.
Topological Polar Surface Area (TPSA) 83.6 ŲHigh TPSA dictates strong aqueous solvation and poor oral bioavailability in its native state.
Hydrogen Bond Donors 3Capable of forming extensive hydrogen-bonding networks within receptor pockets (e.g., GABAB).
Hydrogen Bond Acceptors 4Facilitates strong interactions with aqueous solvents, complicating organic extractions during synthesis.
Rotatable Bonds 4High conformational flexibility, allowing the molecule to adopt multiple binding poses.

Data sourced from .

Stereochemistry and Pharmacological Causality

The stereocenter at the C-2 position is the primary driver of AHPA's biological activity. Research into baclofen homologues reveals that the spatial orientation of the hydroxyl group drastically alters receptor interaction[2].

Specifically, the (S)-enantiomer, (S)-5-amino-2-hydroxypentanoic acid , demonstrates notable GABAB receptor antagonism[2]. The Causality: Moving the hydroxyl group to the C-2 position (α to the carboxylate), as opposed to the C-3 or C-4 positions, alters the electronic distribution and steric bulk near the critical carboxylate pharmacophore. This prevents the conformational shift required for receptor activation (agonism) while maintaining sufficient binding affinity to occupy the active site, thereby functioning as an antagonist.

Synthetic Workflows: The Anchinopeptolide D Precursor

Beyond direct pharmacology, AHPA is a crucial starting material for synthesizing marine alkaloids, most notably (±)-anchinopeptolide D [3]. The central challenge in this workflow is the selective guanidinylation of the primary amine without cross-reacting with the α-hydroxyl group.

Pathway Visualization

The following diagram maps the logical flow of converting AHPA into the α-keto amide precursor required for anchinopeptolide D synthesis.

SynthesisWorkflow AHPA 5-Amino-2-hydroxypentanoic acid (Starting Material) Arginic Protected Arginic Acid Derivative (Intermediate 24) AHPA->Arginic Guanidinylation Reagent N,N'-bis-Boc-1-guanidylpyrazole (Reagent) Reagent->Arginic HydroxyAmide Hydroxy Amide (Intermediate 25) Arginic->HydroxyAmide Peptide Coupling Coupling DCC / HOBT Coupling + Amine 21 Coupling->HydroxyAmide KetoAmide α-Keto Amide 26 (Anchinopeptolide D Precursor) HydroxyAmide->KetoAmide Alcohol Oxidation Oxidation Dess-Martin Periodinane (Oxidation) Oxidation->KetoAmide

Synthetic workflow of 5-Amino-2-hydroxypentanoic acid to Anchinopeptolide D precursor.

Self-Validating Protocol: Selective Guanidinylation of AHPA

To synthesize the protected arginic acid derivative (Intermediate 24), we must overcome AHPA's high water solubility and zwitterionic nature[3].

Design Causality: Direct guanidinylation of amino acids often yields highly polar, difficult-to-isolate products. By utilizing N,N'-bis-Boc-1-guanidylpyrazole, we introduce a fully protected guanidine moiety. This renders the intermediate soluble in standard organic solvents (like CH₂Cl₂) and masks the amine, allowing the α-hydroxyl and carboxylate to be manipulated in subsequent steps.

Step-by-Step Methodology
  • Substrate Preparation (pH Control):

    • Suspend AHPA (1.0 eq) in a 1:1 mixture of DMF and 1M aqueous NaHCO₃.

    • Causality: The basic aqueous environment deprotonates the primary ammonium ion (pKa ~9.5) to its free-base amine form, making it a potent nucleophile. The DMF ensures the organic reagent remains in solution.

  • Reagent Addition:

    • Add N,N'-bis-Boc-1-guanidylpyrazole (1.1 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature.

    • Causality: The pyrazole leaving group is highly selective for primary amines and is inert to the α-hydroxyl group under these mild conditions, ensuring strict chemoselectivity.

  • Internal Diagnostic (Self-Validation Step):

    • Stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp (254 nm).

    • Validation Logic: AHPA is UV-inactive. However, the byproduct of the reaction is 1H-pyrazole, which is strongly UV-active. The appearance of a distinct UV-active spot (pyrazole) acts as a binary optical confirmation that the guanidyl transfer is occurring, preventing the need for premature, destructive NMR sampling.

  • Workup & Phase Extraction:

    • Acidify the aqueous layer cautiously to pH ~3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, neutralizing the molecule's overall charge. Because the new guanidine group is shielded by two bulky, lipophilic Boc groups, it cannot be protonated. This allows the product to partition cleanly into the organic phase.

    • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Expected yield is ~77%[3].

Analytical Validation Standards

To ensure scientific integrity, the isolated protected arginic acid derivative must be validated before proceeding to the DCC/HOBt coupling step.

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the primary amine protons and the appearance of a massive singlet integration (~18H) around 1.4-1.5 ppm, corresponding to the two tert-butyl groups of the Boc protection. The α-proton (adjacent to the hydroxyl) should appear as a distinct multiplet shifted slightly downfield due to the neighboring inductive effects.

  • LC-MS (ESI+): The mass spectrum should show the expected [M+H]⁺ peak. A common diagnostic fragmentation pattern for Boc-protected compounds is the loss of m/z 100 (loss of isobutylene and CO₂), which serves as a secondary structural confirmation.

References

  • PubChem. "5-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 11029889". National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Forms of 5-Amino-3-(4-chlorophenyl)pentanoic Acid". American Chemical Society. Available at:[Link]

  • The Journal of Organic Chemistry. "Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D". American Chemical Society. Available at:[Link]

Sources

Exploratory

Introduction: The Structural Imperative of 5-Amino-2-hydroxypentanoic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-hydroxypentanoic Acid

5-Amino-2-hydroxypentanoic acid (Molecular Formula: C₅H₁₁NO₃, Molecular Weight: 133.15 g/mol ) is a bifunctional molecule of significant interest in synthetic chemistry and drug development.[1][2] Its structure, containing a primary amine, a secondary hydroxyl group, and a carboxylic acid, presents a unique scaffold for building more complex molecules. The chirality at the C2 position adds another layer of complexity and biological relevance.

For researchers in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. A synthesized batch of this compound cannot be advanced into further development without rigorous analytical validation. Spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide the essential toolkit for this validation.[3]

This guide provides a comprehensive overview of the expected spectroscopic data for 5-Amino-2-hydroxypentanoic acid. It is designed not merely as a list of predicted values but as a practical manual for data acquisition and interpretation, grounded in the fundamental principles of chemical spectroscopy. We will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Molecular Structure and Functional Group Analysis

To predict and interpret spectroscopic data, we must first deconstruct the molecule into its constituent parts. The structure contains:

  • A carboxylic acid (-COOH) group.

  • A secondary alcohol (-CH(OH)) group at the alpha-position (C2).

  • A primary amine (-NH₂) group at the terminal position (C5).

  • A three-carbon aliphatic chain (-CH₂-CH₂-CH₂-).

These functional groups dictate the molecule's chemical and physical properties and give rise to characteristic signals in each spectroscopic method.

Figure 1: Structure of 5-Amino-2-hydroxypentanoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For a molecule like 5-Amino-2-hydroxypentanoic acid, both ¹H and ¹³C NMR are required for a complete structural assignment.[4]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterium oxide (D₂O). The use of D₂O will cause the exchange of labile protons (from -OH, -COOH, and -NH₂) with deuterium, resulting in their disappearance from the spectrum. This is a key diagnostic step. To improve resolution, the pH of the solution can be adjusted to be acidic (e.g., by adding a drop of DCl) or basic (e.g., with NaOD).

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which provides a reference signal at 0.00 ppm.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Solvent Suppression: Apply a presaturation sequence to suppress the residual HOD signal.

Predicted ¹H NMR Spectrum (in D₂O)

The structure has five distinct non-exchangeable proton environments. The interpretation relies on chemical shift (position), integration (area), and multiplicity (splitting pattern).[5]

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H2 (α-proton)4.0 - 4.3Doublet of doublets (dd)1HDeshielded by adjacent -COOH and -OH groups.
H3 (β-protons)1.7 - 1.9Multiplet (m)2HAliphatic protons adjacent to two CH₂ groups.
H4 (γ-protons)1.5 - 1.7Multiplet (m)2HStandard aliphatic region, slightly deshielded by proximity to the amine.
H5 (δ-protons)2.9 - 3.1Triplet (t)2HDeshielded by the adjacent -NH₂ group.

Note: The exact chemical shifts and multiplicities can vary with pH and solvent.[6] A 2D COSY (Correlation Spectroscopy) experiment would be essential to definitively assign the H3 and H4 multiplets by showing the coupling between H2-H3, H3-H4, and H4-H5.[4]

Predicted ¹³C NMR Spectrum

The molecule has five unique carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C1 (-COOH)175 - 180Carbonyl carbon, highly deshielded.
C2 (-CH(OH))70 - 75Carbon bearing an electronegative oxygen atom.
C5 (-CH₂NH₂)40 - 45Carbon bearing an electronegative nitrogen atom.
C3 30 - 35Aliphatic carbon.
C4 22 - 27Aliphatic carbon, least deshielded.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Expected IR Absorption Bands

The spectrum will be dominated by the characteristic vibrations of the O-H, N-H, and C=O bonds.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupComments
3500 - 3200O-H stretchAlcohol (-OH)Broad peak due to hydrogen bonding.
3300 - 2500O-H stretchCarboxylic Acid (-COOH)Very broad, often overlapping with C-H stretches.
3400 - 3250N-H stretchPrimary Amine (-NH₂)May appear as a medium-intensity doublet.
3000 - 2850C-H stretchAliphaticStandard C-H stretches for sp³ carbons.
~1710C=O stretchCarboxylic Acid (-COOH)Strong, sharp absorption. Position can shift with hydrogen bonding.
~1640N-H bendPrimary Amine (-NH₂)Medium intensity scissoring vibration.
~1400 - 1200C-O stretch / O-H bendCarboxylic Acid, AlcoholStrong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural clues.[8] Electrospray Ionization (ESI) is the ideal technique for a polar, non-volatile molecule like this.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Positive Ion Mode ([M+H]⁺): Scan for the protonated molecule. The expected m/z would be 133.15 + 1.007 = 134.16 .

    • Negative Ion Mode ([M-H]⁻): Scan for the deprotonated molecule. The expected m/z would be 133.15 - 1.007 = 132.14 .

    • Tandem MS (MS/MS): Isolate the parent ion (e.g., m/z 134.16) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Fragmentation Pattern (Positive Ion Mode)

The fragmentation of amino acids is well-characterized and typically involves neutral losses of small molecules like water, ammonia, and carbon dioxide.[10][11]

G parent [M+H]⁺ m/z = 134.16 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 116.15 parent->frag1 - H₂O frag2 Loss of HCOOH [M+H-HCOOH]⁺ m/z = 88.10 parent->frag2 - HCOOH frag3 Loss of NH₃ [M+H-NH₃]⁺ m/z = 117.10 parent->frag3 - NH₃ frag4 [frag2 - H₂O] m/z = 70.09 frag2->frag4 - H₂O

Figure 2: Predicted ESI-MS/MS fragmentation pathway for protonated 5-Amino-2-hydroxypentanoic acid.

Integrated Workflow for Structural Verification

A robust, self-validating workflow combines these techniques in a logical sequence to provide unambiguous structural confirmation.

Figure 3: Logical workflow for the complete spectroscopic verification of 5-Amino-2-hydroxypentanoic acid.

This integrated approach ensures trustworthiness. Mass spectrometry first confirms the elemental composition via the molecular weight. Infrared spectroscopy then validates the presence of the expected functional groups. Finally, NMR spectroscopy provides the definitive "blueprint" of the atomic connectivity, confirming the specific isomer and completing the structural puzzle. Any deviation at any stage signals a potential issue with the sample's identity or purity, halting the process for re-evaluation.

References

  • (S)-5-Amino-2-hydroxypentanoic acid|16814-81-6 - LookChem. Available at: [Link]

  • (S)-5-Amino-2-hydroxypentanoic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • 5-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 11029889 - PubChem. Available at: [Link]

  • The very basics of NMR of proteins - University of Washington. Available at: [Link]

  • Development of a spectroscopic assay for bifunctional ligand-protein conjugates based on copper - PubMed. Available at: [Link]

  • A beginner's guide to mass spectrometry–based proteomics - Portland Press. Available at: [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory - Journal of Chemical Education. Available at: [Link]

  • Bio NMR spectroscopy - University of Leeds. Available at: [Link]

  • CID 141287428 | C10H22N2O6 - PubChem. Available at: [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC. Available at: [Link]

  • US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents.
  • Spectroscopic and computational studies of a bifunctional iron- and 2-oxoglutarate dependent enzyme, AsqJ - PMC. Available at: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC. Available at: [Link]

  • Introduction to NMR spectroscopy of proteins - Duke Computer Science. Available at: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills - VNU Journal of Science. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis - Alturas Analytics. Available at: [Link]

  • イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸 - J-STAGE. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydro - University of Bath. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy for Assessing Structural and Enzymatic Reactivity Changes Induced during Feather Hydrolysis | ACS Omega. Available at: [Link]

  • Pentanoic acid - NIST WebBook. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available at: [Link]

  • 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. Available at: [Link]

  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Determination of functional groups and identification of compounds by using IR Spectroscopy - YouTube. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

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Foundational

understanding the stereochemistry of 5-Amino-2-hydroxypentanoic acid

An In-Depth Technical Guide to the Stereochemistry and Synthetic Utility of 5-Amino-2-hydroxypentanoic Acid Introduction and Structural Fundamentals 5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Synthetic Utility of 5-Amino-2-hydroxypentanoic Acid

Introduction and Structural Fundamentals

5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric acid or 2-OH-DAVA) is a highly versatile chiral aliphatic amino acid. Structurally, it features a terminal primary amine, a carboxylic acid, and a critical hydroxyl group at the C2 position. This C2 position is a stereogenic center, meaning the molecule exists as two distinct enantiomers: (R)-5-amino-2-hydroxypentanoic acid and (S)-5-amino-2-hydroxypentanoic acid[1].

In modern drug development and complex natural product synthesis, the stereochemistry of this molecule dictates its utility. The spatial orientation of the C2 hydroxyl group not only determines its biological interaction with neuroreceptors (such as the GABAergic system) but also governs its trajectory in asymmetric synthesis—serving as a stereodirecting anchor during the construction of complex macrocycles and lactams[].

Pharmacological Significance of C2 Chirality

The structural framework of 5-amino-2-hydroxypentanoic acid is a hybrid of the neurotransmitter γ-aminobutyric acid (GABA) and the known GABA antagonist 5-aminovaleric acid (DAVA). The introduction of the hydroxyl group at the C2 position drastically alters the molecule's pharmacological profile, and this alteration is strictly enantiodependent[3].

Research into baclofen homologues and GABAergic ligands has demonstrated that the exact position and stereochemistry of the hydroxyl group dictate receptor affinity and efficacy[4]. The (S)-enantiomer, (S)-2-OH-DAVA, acts as a competitive antagonist at GABAB receptors, whereas shifting the hydroxyl group to other carbons (e.g., C3 or C4) or altering the stereochemistry completely abolishes or changes this activity[4].

Quantitative Pharmacological Profile Comparison

The following table summarizes the structure-activity relationship (SAR) of hydroxylated DAVA derivatives compared to standard GABAergic compounds.

CompoundHydroxyl PositionStereochemistryPrimary TargetPharmacological Activity
(S)-5-amino-2-hydroxypentanoic acid C2(S)GABABAntagonist
(R)-5-amino-4-hydroxypentanoic acid C4(R)GABABLow-efficacy Partial Agonist
(RS)-5-amino-3-hydroxypentanoic acid C3Racemic (RS)GABABInactive
Baclofen N/A (C3 p-chlorophenyl)(R)GABABFull Agonist
DAVA NoneAchiralGABABWeak Agonist / Antagonist

Data synthesized from structure-activity relationship studies on baclofen homologues[3][4].

PharmacologyLogic A (S)-5-Amino-2-hydroxypentanoic Acid [(S)-2-OH-DAVA] B GABA_B Receptor Binding Pocket A->B C Receptor Antagonism (No Conformational Shift) B->C D Blockade of Gi/o Protein Coupling C->D E Prevention of Downstream Inhibitory Signaling D->E

Figure 1: Pharmacological signaling logic of (S)-5-amino-2-hydroxypentanoic acid at the GABAB receptor.

Synthetic Utility in Complex Molecule Construction

Beyond direct pharmacological application, 5-amino-2-hydroxypentanoic acid is a premium chiral building block. It is a critical precursor in the total synthesis of peptide alkaloids, such as the marine sponge-derived anchinopeptolide D[5][6]. In these syntheses, the molecule's bifunctionality allows it to undergo aldol dimerization and hemiaminal formation, while the C2 stereocenter is preserved to dictate the final 3D architecture of the target macrocycle[5].

Furthermore, the molecule readily undergoes intramolecular cyclization (lactamization) to form 3-hydroxypiperidin-2-one derivatives[7]. This 6-membered chiral lactam is a privileged scaffold in medicinal chemistry, frequently utilized to rigidify peptide backbones (peptidomimetics) and improve the metabolic stability of drug candidates[].

Experimental Protocol: Stereoretentive Lactamization

To utilize 5-amino-2-hydroxypentanoic acid as a chiral building block, it is frequently converted into its corresponding lactam, 3-hydroxypiperidin-2-one. Direct thermal cyclization of the unprotected amino acid can lead to degradation or partial racemization at the C2 center due to the harsh acidic conditions required.

To ensure scientific integrity and self-validation , the following protocol utilizes a mild, coupling-reagent-mediated cyclization strategy. This approach relies on transient N-protection to prevent intermolecular oligomerization, followed by controlled intramolecular amidation.

Step-by-Step Methodology: Synthesis of (S)-3-Hydroxypiperidin-2-one

Phase 1: N-Boc Protection (In-process control against oligomerization)

  • Preparation: Suspend 10.0 mmol of (S)-5-amino-2-hydroxypentanoic acid[8] in a 1:1 mixture of 1,4-dioxane and water (20 mL).

  • Basification: Add 1.5 equivalents of NaOH (15.0 mmol) to deprotonate the ammonium salt, ensuring the primary amine is nucleophilic.

  • Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the highly polar starting material (ninhydrin positive) and the appearance of the N-Boc intermediate.

  • Workup: Acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C (causality: low temperature prevents Boc cleavage). Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield N-Boc-(S)-5-amino-2-hydroxypentanoic acid.

Phase 2: Mild Intramolecular Cyclization (Lactamization)

  • Activation: Dissolve the N-Boc protected intermediate in anhydrous dichloromethane (DCM) at a high dilution (0.01 M) to thermodynamically favor intramolecular cyclization over intermolecular polymerization.

  • Coupling: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOAt. Stir for 15 minutes to form the active ester.

  • Cyclization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 16 hours.

  • Validation Checkpoint 2 (IR Spectroscopy): The formation of the lactam is confirmed by the shift of the carbonyl stretch from ~1710 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (lactam amide).

Phase 3: Deprotection and Final Validation

  • Cleavage: Treat the purified N-Boc lactam with a 20% Trifluoroacetic acid (TFA) in DCM solution for 2 hours at room temperature.

  • Isolation: Concentrate under reduced pressure, neutralize with Amberlyst A21 basic resin, and filter to yield the pure (S)-3-hydroxypiperidin-2-one.

  • Final Self-Validating Checkpoint (Chiral HPLC & NMR):

    • Run ¹H NMR to confirm the disappearance of the Boc group (singlet at 1.4 ppm) and the presence of the C2 methine proton (multiplet at ~3.8 ppm).

    • Run Chiral HPLC against a racemic standard to confirm an Enantiomeric Excess (ee) of >99%, validating that no racemization occurred at the C2 stereocenter during activation.

LactamizationWorkflow A (S)-5-Amino-2-hydroxypentanoic Acid (Starting Material) B N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) A->B C N-Boc-(S)-5-amino-2-hydroxypentanoic acid [IPC: LC-MS Confirmation] B->C D High-Dilution Lactamization (EDC, HOAt, DIPEA, DCM) C->D E N-Boc-(S)-3-hydroxypiperidin-2-one [IPC: IR Carbonyl Shift] D->E F Deprotection (TFA / DCM) E->F G (S)-3-Hydroxypiperidin-2-one [Final QC: Chiral HPLC >99% ee] F->G

Figure 2: Stereoretentive synthetic workflow for the conversion of (S)-5-amino-2-hydroxypentanoic acid to (S)-3-hydroxypiperidin-2-one.

Conclusion

The stereochemistry of 5-amino-2-hydroxypentanoic acid is the fundamental driver of its utility in both pharmacology and synthetic chemistry. Whether acting as a highly specific GABAB receptor antagonist or serving as the chiral foundation for complex peptide alkaloids and rigidified peptidomimetics, the integrity of the C2 hydroxyl group must be strictly maintained. By employing self-validating, mild synthetic protocols, researchers can leverage this versatile molecule to explore new chemical space in drug discovery.

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Protocols & Analytical Methods

Method

Biocatalytic Synthesis of 5-Amino-2-hydroxypentanoic Acid: A Multi-Enzyme Cascade Protocol

Executive Summary & Mechanistic Rationale 5-Amino-2-hydroxypentanoic acid (also known as 2-hydroxyvaleric acid or 2-OH-DAVA) is a highly valuable chiral building block. It serves as a structural hybrid of γ -aminobutyric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Amino-2-hydroxypentanoic acid (also known as 2-hydroxyvaleric acid or 2-OH-DAVA) is a highly valuable chiral building block. It serves as a structural hybrid of γ -aminobutyric acid (GABA) and 5-aminovaleric acid (DAVA), demonstrating significant pharmacological potential as a GABAB receptor modulator[1]. Furthermore, its unique hydroxy-acid moiety makes it a critical precursor for synthesizing biodegradable polyhydroxyalkanoates (PHAs) and complex active pharmaceutical ingredients[].

Historically, the synthesis of this compound relied on multi-step chemical homologation. Here, we detail a self-validating, highly enantioselective two-step in vitro biocatalytic cascade starting from inexpensive L-ornithine.

The Causality of the Cascade Design
  • Regioselective Oxidative Deamination: L-Amino Acid Oxidase (LAAO) selectively oxidizes the α -amino group of L-ornithine to generate the intermediate 5-amino-2-oxopentanoic acid, a known metabolite in ornithine and arginine pathways[3].

  • Prevention of Side Reactions (The Role of Catalase): LAAO generates hydrogen peroxide ( H2​O2​ ) as a byproduct. If left unchecked, H2​O2​ will trigger the non-enzymatic oxidative decarboxylation of 5-amino-2-oxopentanoic acid into GABA. The stoichiometric addition of Catalase rapidly disproportionates H2​O2​ , preserving the α -keto acid intermediate.

  • Kinetic Trapping & Asymmetric Reduction: 5-Amino-2-oxopentanoic acid exists in equilibrium with its cyclic imine, Δ1 -pyrroline-2-carboxylic acid. By maintaining a pH of 7.5, the δ -amino group remains protonated ( pKa​≈10.5 ), favoring the open-chain form. D-Lactate Dehydrogenase (D-LDH) then rapidly and stereoselectively reduces the open-chain α -keto group to an α -hydroxy group, pulling the equilibrium forward. Similar α -hydroxy acid metabolic pathways have been validated in biological systems via enzymes like L-2-hydroxyglutarate oxidase (YgaF)[4].

  • Thermodynamic Driving Force: Formate Dehydrogenase (FDH) is coupled with ammonium formate to recycle NADH . The conversion of formate to CO2​ is thermodynamically irreversible, effectively driving the LDH reduction to completion.

Cascade L_Orn L-Ornithine Keto 5-Amino-2-oxopentanoic acid L_Orn->Keto LAAO (O2 -> H2O2 + NH3) Prod (R)-5-Amino-2-hydroxypentanoic acid Keto->Prod D-LDH (NADH -> NAD+) NADH NADH NADH->Keto Hydride transfer NAD NAD+ NAD->NADH FDH Formate Formate CO2 CO2 Formate->CO2 FDH

Fig 1. Multi-enzyme cascade for the synthesis of (R)-5-amino-2-hydroxypentanoic acid.

Quantitative Reaction Parameters

To ensure reproducibility and optimal enzyme kinetics, the reaction parameters must be strictly controlled. Table 1 summarizes the quantitative data and the causal logic behind each parameter.

Table 1: Key Reaction Parameters and Analytical Metrics

ParameterValue / ConditionCausality / Rationale
Substrate Concentration 50 mM L-OrnithineBalances high volumetric productivity with the prevention of substrate inhibition on LAAO.
Buffer & pH 100 mM Potassium Phosphate, pH 7.5Maintains protonation of the δ -amino group to minimize spontaneous cyclization of the intermediate.
Catalase Loading 500 U/mLEnsures instantaneous H2​O2​ removal, preventing the degradation of the α -keto acid into GABA.
Cofactor Ratio 1 mM NAD+ (catalytic)FDH recycles NAD+ to NADH , keeping raw material costs low while maintaining a high hydride transfer rate.
Temperature 30 °CProvides the optimal thermodynamic balance between enzyme half-life and reaction velocity.
Aeration 150 rpm orbital shakingLAAO is an O2​ -dependent enzyme; continuous gas exchange is required to prevent O2​ mass-transfer limitations.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of ultrafiltration allows for precise reaction quenching without introducing chemical contaminants, while the downstream ion-exchange chromatography leverages the zwitterionic nature of the product for high-purity recovery.

Phase 1: Reaction Matrix Preparation
  • Prepare 100 mL of 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5 using 1 M KOH .

  • Dissolve 0.84 g of L-Ornithine hydrochloride (final concentration 50 mM) into the buffer.

  • Add 0.95 g of Ammonium Formate (final concentration 150 mM) to serve as the sacrificial electron donor for cofactor regeneration.

  • Supplement the matrix with 0.066 g of NAD+ (final concentration 1 mM).

Phase 2: Enzyme Assembly & Initiation
  • Preventative Loading: Add Catalase (bovine liver, 500 U/mL) and Formate Dehydrogenase (FDH, 10 U/mL) to the reaction matrix.

  • Reductase Loading: Add D-Lactate Dehydrogenase (D-LDH, 20 U/mL). (Note: To synthesize the (S)-enantiomer, substitute D-LDH with L-LDH).

  • Cascade Initiation: Finally, initiate the reaction by adding L-Amino Acid Oxidase (LAAO, 15 U/mL).

  • Incubate the mixture in a baffled flask at 30 °C with orbital shaking at 150 rpm. Ensure the flask is sealed with a gas-permeable membrane to allow continuous O2​ ingress.

Phase 3: Reaction Monitoring (Self-Validation)
  • At 2, 6, 12, and 24 hours, extract 100 µL aliquots.

  • Quench the aliquots by adding 100 µL of cold acetonitrile, centrifuge at 12,000 × g for 5 minutes, and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via HPLC equipped with a Chiralpak ZWIX(+) column to monitor the depletion of L-ornithine and the formation of (R)-5-amino-2-hydroxypentanoic acid. The reaction is typically complete within 24 hours (>95% conversion).

Phase 4: Downstream Processing (DSP)
  • Enzyme Removal: Transfer the crude reaction mixture to a stirred ultrafiltration cell equipped with a 10 kDa MWCO polyethersulfone (PES) membrane. Pressurize with N2​ to collect the permeate. This step retains the macromolecular enzymes (LAAO, LDH, FDH, Catalase) while allowing the small molecule product (MW 133.15 g/mol ) to pass through.

  • Cation-Exchange Chromatography: Load the permeate onto a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form).

  • Wash the column with 3 column volumes (CV) of deionized water to remove the phosphate buffer, formate, and unreacted NAD+ .

  • Elute the target compound using 1 M aqueous ammonia.

  • Pool the ninhydrin-positive fractions and lyophilize to yield pure (R)-5-amino-2-hydroxypentanoic acid as a white crystalline powder.

Workflow Start 1. Substrate & Buffer Prep L-Ornithine + Ammonium Formate (pH 7.5) Enzymes 2. Enzyme Assembly LAAO, Catalase, D-LDH, FDH, NAD+ Start->Enzymes Reaction 3. Biocatalytic Incubation 30°C, 150 rpm, 24 h (O2 supply critical) Enzymes->Reaction Quench 4. Reaction Quenching Ultrafiltration (10 kDa MWCO) Reaction->Quench Purification 5. Downstream Processing Cation-Exchange Chromatography Quench->Purification Product 6. Lyophilization Pure (R)-5-Amino-2-hydroxypentanoic acid Purification->Product

Fig 2. Step-by-step experimental workflow for biocatalytic synthesis and purification.

References[2] BOC Sciences. "CAS 617-31-2 (2-hydroxyvaleric acid)." BOC Sciences. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGs8znaLIy6EXzZ6rFG9nLMdN7t09LMDcuL6OdDhq5suYPZRlJ1ieG3YVEgwi0ntCMf8y1bsVvOuvG54Rpy0-ameIkqGZdSBTFdtJXjJ0OzmvwgwtwMez_2jXPsJdmPixQ_wrfhWB6dBCXy8CJmbe5IUMdrcr4kqzM5BKxDxnK6z8_oub4bv9a[1] ACS Publications. "Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Enantiomers of 5-Amino-2-hydroxypentanoic Acid." ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv39MW2ntY5LREUeV3VEhWUap_aYDPtW_VYzTg3-UyVYjlLAA_wxfZRLIJUAEvboxlBF9tX6CMEdckp0QZbGIYTzhBHVcRi-JpBQrd754VMTkzDh3cY5Ma0Qc0VSZvkn62ihV0qOit[4] PMC. "Identification of Escherichia coli YgaF as an l-2-Hydroxyglutarate Oxidase." National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdTkI13CspS5yKtg67lZdO8bYlD9WwABGkLrACW4GIDcJ8gKNvOn2yi_LQxmBc1xo42JzhqqHAl7gN_Qir5OWrYyYcnQ9hqQ_XkWtlCIMyzNtByzDAaeNwN0jDctG1yyMKF_Wm9Xlf5_OJwUs=[3] MDPI. "Microplastics and Nitrite Stress Affect Physiological and Metabolic Functions of the Hepatopancreas in Marine Shrimp." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF71KRbqAuZt9rGd3w7drR_QirOC9f31o2SST4W-7Fwc-eUSMDInfn2o6E_kDGfaO3XzwjRFT5HA-iJAgxQCMi6UD0CR0N1_MkWi-JD0jCX_S--yHP4gLPbn0UC78N-BkOt

Sources

Application

Application Note: Purification of 5-Amino-2-hydroxypentanoic Acid via Cation-Exchange Chromatography

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Discipline: Downstream Processing & Chromatographic Purification Executive Summary In drug development and biochemical synthesis, the i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Discipline: Downstream Processing & Chromatographic Purification

Executive Summary

In drug development and biochemical synthesis, the isolation of highly polar, amphoteric small molecules presents a unique downstream processing challenge. Traditional reversed-phase chromatography often fails to adequately retain highly hydrophilic zwitterions. This application note details a robust, scalable protocol for the purification of 5-Amino-2-hydroxypentanoic acid using strongly acidic cation-exchange (CEX) chromatography[1]. By exploiting the specific isoelectric properties of the target molecule, this method provides a self-validating, high-yield recovery system that eliminates the need for subsequent desalting steps.

Physicochemical Rationale & Strategy

To design an effective purification strategy, we must first analyze the physicochemical properties of the target molecule. 5-Amino-2-hydroxypentanoic acid (Molecular Weight: 133.15 g/mol ) contains a primary amine, a carboxylic acid, and a secondary hydroxyl group[2].

  • Charge State Causality: The molecule possesses an isoelectric point (pI) of approximately 6.0. At a highly acidic pH (pH < 2.0), the carboxylate group (-COO⁻) is protonated to its neutral form (-COOH), while the primary amine (-NH₂ ) is protonated to an ammonium cation (-NH₃⁺). This results in a net charge of +1, allowing for quantitative capture by the negatively charged sulfonate groups of a strongly acidic cation exchange resin[3].

  • Elution Mechanism: Elution is driven by a dual-action mechanism using 2.0 M Ammonium Hydroxide (NH₄OH). As the alkaline front moves through the column, it raises the pH above the molecule's pI, neutralizing the target's positive charge and breaking the electrostatic interaction. Simultaneously, the high concentration of ammonium ions (NH₄⁺) displaces the target via mass action[4].

  • Salt-Free Recovery: The strategic use of aqueous ammonia is critical. Because both ammonia and water are volatile, the eluate can be concentrated via rotary evaporation, leaving behind the pure amino acid without the inorganic salt contamination typical of sodium-based eluents[4].

Chromatographic Parameters

The following table summarizes the critical quantitative parameters and the mechanistic rationale behind each selection.

ParameterValue / SpecificationMechanistic Rationale
Target Molecule 5-Amino-2-hydroxypentanoic acidAmphoteric nature dictates a pH-dependent charge state[2].
Resin Type Dowex 50WX8 (H⁺ form)8% cross-linked styrene-divinylbenzene provides optimal pore size for small molecule diffusion[3].
Loading Buffer 0.1 M HCl (pH < 2.0)Ensures complete protonation (net +1 charge) for maximum dynamic binding capacity.
Wash Buffer Deionized Water (≥18 MΩ·cm)Removes uncharged impurities and repels anions via Donnan exclusion.
Elution Buffer 2.0 M NH₄OHDeprotonates the target (net charge 0 to -1) and displaces it via NH₄⁺ mass action[4].
Flow Rate 1–2 mL/minAllows sufficient residence time for intra-particle pore diffusion.

Process Workflow

The logical progression of the chromatography steps is visualized below.

CEX_Workflow Prep 1. Sample Acidification Adjust to pH < 2.0 (Net Charge: +1) Load 3. Sample Loading Target binds to resin Impurities flow through Prep->Load Acidified Sample Equil 2. Resin Equilibration Dowex 50WX8 (H+ form) Wash with DI Water Equil->Load Column Ready Wash 4. Column Washing 3-5 CV DI Water Removes neutrals/anions Load->Wash Retained Target Elute 5. Target Elution 2M NH4OH (Net Charge: 0 to -1) Wash->Elute Washed Column Conc 6. Concentration Rotary Evaporation Yields pure free base Elute->Conc Eluate Collection

Fig 1: Step-by-step CEX chromatography workflow for 5-Amino-2-hydroxypentanoic acid purification.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Resin Activation and Equilibration

Causality: Commercially available cation exchange resins often contain mixed counter-ions. Pre-treating the resin with a strong acid ensures that 100% of the active sulfonate sites are in the hydrogen (H⁺) form, standardizing the binding capacity.

  • Slurry 20 equivalents (by weight of the expected target yield) of Dowex 50WX8 resin in Deionized (DI) water.

  • Pack the resin into a glass chromatography column.

  • Wash the column with 3 Column Volumes (CV) of 1.0 M HCl to fully protonate the resin bed.

  • Equilibrate the column by washing with 5 CV of DI water until the effluent pH returns to approximately 5.0–6.0.

Phase 2: Sample Preparation and Loading

Causality: If the sample is loaded at a neutral pH, the target will exist as a zwitterion (net charge 0) and will wash straight through the column. Acidification forces the equilibrium toward the cationic state.

  • Dissolve the crude 5-Amino-2-hydroxypentanoic acid mixture in a minimum volume of DI water.

  • Dropwise, add 1.0 M HCl while monitoring with a pH meter until the solution reaches pH 1.5–2.0.

  • Load the acidified sample onto the column at a flow rate of 1 mL/min. Collect the flow-through in a separate flask.

Phase 3: Washing

Causality: Neutral byproducts and unreacted precursors have no electrostatic affinity for the resin. Anions are actively repelled by the negatively charged sulfonate matrix (Donnan exclusion).

  • Wash the column with 3 to 5 CV of DI water.

  • Collect the wash fractions. The target molecule remains tightly bound to the stationary phase.

Phase 4: Elution and Recovery

Causality: The introduction of a strong base alters the ionization state of the target, while the high ionic strength displaces it from the resin[5].

  • Switch the mobile phase to 2.0 M NH₄OH.

  • Monitor the column effluent. The elution of the target molecule will closely follow the alkaline breakthrough front.

  • Collect the eluate in fractions.

  • Pool the fractions containing the target and transfer them to a round-bottom flask.

  • Concentrate the pool using a rotary evaporator under reduced pressure at 45°C. The ammonia and water will evaporate entirely, leaving the purified 5-Amino-2-hydroxypentanoic acid as a solid residue[4].

In-Process Validation (The Self-Validating System)

To ensure trustworthiness and prevent downstream failures, this protocol incorporates real-time, self-validating checkpoints:

  • Loading Validation: Spot a drop of the flow-through onto a silica TLC plate and heat it with a Ninhydrin spray. The absence of a purple spot confirms that 100% of the primary amine-containing target has been successfully captured by the column.

  • Wash Validation: Monitor the pH of the wash effluent. The wash phase is complete only when the effluent pH rises from < 2.0 back to neutral (~pH 6.0), confirming the complete removal of the loading acid and non-binding contaminants.

  • Elution Validation: Use pH indicator strips to detect the alkaline front of the NH₄OH. Begin collecting the product fractions exactly when the effluent turns basic (pH > 9.0). Spot these fractions with Ninhydrin to visually confirm the presence and complete elution of the purified amino acid[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11029889, 5-Amino-2-hydroxypentanoic acid." PubChem, [Link]

  • Cytiva. "Ion Exchange Chromatography - Principles and Methods." Cytiva Life Sciences, [Link]

  • Chempros Community. "Ion exchange chromatography for histidine derivative." Reddit, [Link]

  • Cukier, C., et al. "Preparing ion-exchange resin to purify amino acids." ResearchGate, [Link]

  • Radhakrishnan, A. N., et al. "An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids from complex biological samples." Analytical Biochemistry, vol. 199, no. 1, 1991, pp. 86-92. [Link]

Sources

Method

use of 5-Amino-2-hydroxypentanoic acid in solid-phase peptide synthesis

An In-depth Technical Guide to the Application of 5-Amino-2-hydroxypentanoic Acid in Solid-Phase Peptide Synthesis Introduction: Expanding the Peptidergic Armamentarium The synthesis of peptides with precisely defined se...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Application of 5-Amino-2-hydroxypentanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidergic Armamentarium

The synthesis of peptides with precisely defined sequences is a cornerstone of biochemical and pharmaceutical research.[1] While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-proteinogenic amino acids (npAAs) provides a powerful strategy to enhance therapeutic properties, including binding affinity, metabolic stability, and unique structural conformations.[2][3] 5-Amino-2-hydroxypentanoic acid (Ahp), a structural analog of ornithine with a hydroxyl group at the α-carbon, is one such npAA. Its incorporation can introduce a valuable hydrogen-bonding moiety, alter peptide backbone conformation, and serve as a handle for further chemical modification.

However, the successful integration of npAAs with multiple reactive functional groups into a standard Solid-Phase Peptide Synthesis (SPPS) workflow demands a nuanced understanding of orthogonal protection strategies and potential side reactions. This guide provides a comprehensive overview of the principles, strategic considerations, and detailed protocols for the effective use of 5-Amino-2-hydroxypentanoic acid in Fmoc-based SPPS, targeted at researchers, scientists, and drug development professionals.

Section 1: The Core Challenge and Strategic Approach

The primary challenge in utilizing 5-Amino-2-hydroxypentanoic acid lies in managing its three distinct functional groups: the α-amino group, the C-terminal carboxylic acid, and the C2-hydroxyl group. In the context of the widely adopted Fmoc/tBu SPPS strategy, each group must be addressed appropriately to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence.[1][]

The Principle of Orthogonality

An orthogonal protection strategy is fundamental to modern SPPS. It employs multiple classes of protecting groups, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] The Fmoc/tBu strategy exemplifies this principle:

  • Temporary (α-Amino) Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group. It is base-labile and is removed at the beginning of each coupling cycle with a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][5]

  • Permanent (Side-Chain) Protection: Reactive amino acid side chains are masked with acid-labile protecting groups, such as the tert-butyl (tBu) group for hydroxyls (Ser, Thr, Tyr) and carboxyls (Asp, Glu).[6][7] These groups remain intact during the base-mediated Fmoc deprotection cycles.

G cluster_0 SPPS Cycle cluster_1 Final Cleavage Fmoc_Protect Fmoc-AA-Resin Deprotection H₂N-AA-Resin Fmoc_Protect->Deprotection 20% Piperidine/DMF (Base Labile) Coupling Fmoc-AA(n+1)-AA-Resin Deprotection->Coupling Activated Fmoc-AA(n+1) + Coupling Reagent Coupling->Fmoc_Protect Cycle Repeats Final_Peptide_Resin Fmoc-Peptide(SideChain-PG)-Resin Coupling->Final_Peptide_Resin Synthesis Complete Crude_Peptide H₂N-Peptide-OH (Fully Deprotected) Final_Peptide_Resin->Crude_Peptide TFA + Scavengers (Acid Labile)

Fig 1. The orthogonal nature of the Fmoc/tBu SPPS strategy.
The Hydroxyl Group Dilemma: To Protect or Not to Protect?

The nucleophilic hydroxyl group on 5-Amino-2-hydroxypentanoic acid is prone to side reactions, primarily O-acylation (ester formation) with the activated carboxyl group of the incoming amino acid during the coupling step.[11] This leads to the formation of branched peptide impurities that are difficult to separate from the target peptide.

While "minimal protection" strategies that leave hydroxyl groups of serine or threonine unprotected have been explored to improve atom economy, they are high-risk and sequence-dependent.[6][12] For robust and reliable synthesis, especially during the development phase, it is imperative to protect the hydroxyl group of 5-Amino-2-hydroxypentanoic acid. [11]

The ideal protecting group must be:

  • Stable to the basic conditions of repeated Fmoc deprotection.

  • Stable throughout the coupling reactions.

  • Readily removable during the final TFA-mediated cleavage.

The tert-butyl (tBu) ether is the protecting group of choice for this application, mirroring its successful use for other hydroxy-amino acids like Serine, Threonine, and Tyrosine. The resulting monomer for synthesis is therefore Fmoc-L-5-amino-2-(O-tert-butyl)-pentanoic acid .

Fig 2. Structure of the orthogonally protected monomer.

Section 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation of Fmoc-Ahp(tBu)-OH into a peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid or ready for loading.

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Monomer: Fmoc-L-5-amino-2-(O-tert-butyl)-pentanoic acid (Fmoc-Ahp(tBu)-OH).

  • Coupling Reagents: See Table 1 for options.

  • Cleavage Cocktail: TFA, Triisopropylsilane (TIS), deionized water.

  • Precipitation/Wash: Cold Diethyl Ether.

Protocol 1: The SPPS Cycle for Incorporating Ahp

This protocol outlines a single cycle for adding Fmoc-Ahp(tBu)-OH to the growing peptide chain attached to the resin.

G cluster_feedback Troubleshooting Loop Start Start: Peptide-Resin (N-terminus Fmoc-protected) Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 3. Wash (DMF x5, DCM x3) Deprotect->Wash1 Couple 5. Couple to Resin (Add activated solution, agitate 1-2h) Wash1->Couple Activate 4. Activate Monomer (Fmoc-Ahp(tBu)-OH + Reagents in DMF) Activate->Couple Pre-activation Wash2 6. Wash (DMF x3, DCM x3) Couple->Wash2 Monitor 7. Monitor Completion (Kaiser Test) Wash2->Monitor End End: Fmoc-Ahp-Peptide-Resin Monitor->End Monitor->End Test Negative Incomplete Positive Kaiser Test (Incomplete Coupling) Monitor->Incomplete Test Positive Recouple Recouple (Repeat steps 4-6) Incomplete->Recouple Recouple->Wash2

Fig 3. Experimental workflow for a single coupling cycle.

Step-by-Step Methodology:

  • Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[13] Drain the solvent.

  • N-α-Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 10 minutes, drain, and repeat with fresh solution for another 10 minutes. This ensures complete removal of the Fmoc group.[5]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine. Perform sequential washes with DMF (5 times) and DCM (3 times).[14]

  • Activation and Coupling of Fmoc-Ahp(tBu)-OH: The choice of coupling reagent is critical for ensuring high efficiency, especially with potentially hindered non-proteinogenic amino acids.[15][16] In a separate vial, pre-activate the amino acid before adding it to the deprotected peptide-resin.

    Recommended Method (HBTU/DIPEA):

    • Dissolve Fmoc-Ahp(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes. The solution will typically change color.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    Table 1: Comparison of Common Coupling Reagent Cocktails

    Reagent Cocktail Molar Equivalents (AA:Reagent:Base) Activation Principle Efficacy & Remarks
    DIC / Oxyma 1 : 1 : 2 (DIPEA) Carbodiimide activation forming an Oxyma active ester. Good for standard couplings. Low cost. Dicyclohexylurea byproduct from DCC is insoluble, so DIC is preferred for SPPS.[17]
    HBTU / HOBt / DIPEA 1 : 0.95 : 1 : 2 Aminium salt activation forming an HOBt active ester. Highly efficient and widely used for routine and difficult couplings.[16][18]

    | HATU / HOAt / DIPEA | 1 : 0.95 : 1 : 2 | Aminium salt activation forming a more reactive HOAt active ester.[16] | More powerful than HBTU, recommended for sterically hindered couplings or aggregation-prone sequences. Higher cost.[15][18] |

  • Post-Coupling Wash: After the coupling time is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative Kaiser test to check for the presence of free primary amines.[14] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete reaction, and a second coupling (recouple) should be performed by repeating steps 4 and 5.

Protocol 2: Final Cleavage and Global Deprotection

This protocol is performed once the entire peptide sequence has been assembled. It cleaves the peptide from the resin and removes the tBu protecting group from the Ahp side chain, along with all other acid-labile side-chain protecting groups.

Causality Behind the Cocktail: The cleavage reagent, TFA, is a strong acid that breaks the acid-labile bond to the resin and the tBu ether bond. During this process, highly reactive carbocations (e.g., t-butyl cations) are generated.[10][19] These cations can re-attach to nucleophilic residues in the peptide, such as Tryptophan or Methionine, creating unwanted modifications. Scavengers are nucleophilic species added to the cocktail to trap these reactive cations.[9]

Step-by-Step Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard, effective mixture is:

    • Reagent B: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[8]

    • Note: If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent specific side reactions.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate gently at room temperature for 2-3 hours. The resin may change color, which is normal.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a larger tube containing cold (–20°C) diethyl ether (at least 10 times the volume of the TFA). A white precipitate of the crude peptide should form.

  • Isolation and Wash:

    • Centrifuge the ether suspension (e.g., 3000 rpm for 5 minutes) to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and organic impurities.

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The resulting white or off-white solid is the crude peptide, ready for analysis and purification.

Section 3: Analysis, Purification, and Troubleshooting

Purification and Analysis
  • Purification: The crude peptide is typically purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[20][21] A C18 column with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent is the standard method for achieving high purity.[22][23]

  • Analysis: The identity and purity of the final peptide should be confirmed.

    • Mass Spectrometry (MALDI-TOF or LC-MS): Verifies that the molecular weight of the purified peptide matches the theoretical mass.[23]

    • Analytical RP-HPLC: Assesses the purity of the final product, typically aiming for >95% or >98% depending on the application.[23]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete coupling of Ahp (Positive Kaiser test)- Steric hindrance of the Ahp monomer.- Insufficiently powerful coupling reagent.- Peptide aggregation on-resin.- Switch to a more potent coupling reagent like HATU.[16][18]- Perform a "double couple" by repeating the coupling step.- Increase coupling time to 3-4 hours.
Deletion of Ahp residue in final product - Severe coupling inefficiency.- Premature capping of the N-terminus if an optional capping step was used after a failed coupling.- Optimize the coupling protocol for Ahp as described above.- Avoid capping until coupling efficiency is confirmed to be high.
Side product with mass +56 Da - Incomplete removal of the tBu protecting group from the Ahp hydroxyl during cleavage.- Ensure fresh, high-quality TFA is used.- Increase the cleavage reaction time to 4 hours.[8]- Ensure adequate volume of cleavage cocktail is used.
Broad or tailing peaks during HPLC purification - Peptide aggregation.- Residual protecting groups or complex salt formation.- Modify HPLC gradient (make it shallower).- Lyophilize the crude product from a 0.1% acetic acid solution before purification.- Ensure complete cleavage and deprotection.

References

  • ACS Publications. (2022).
  • Merck Millipore. Novabiochem® Coupling reagents.
  • CPC Scientific Inc. (2025).
  • Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
  • Aapptec Peptides. Coupling Reagents.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences.
  • CPC Scientific. (2023).
  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?.
  • Gyros Protein Technologies. SPPS Tips For Success Handout. Mesa Labs.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Thermo Fisher Scientific.
  • BenchChem. (2025).
  • PMC. (2025).
  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
  • RSC Publishing. (2023).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Agilent Technologies.
  • AltaBioscience.
  • IntechOpen. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • WebMD. (2026).
  • Esco Aster. (2019).
  • Encyclopedia MDPI. (2023). Applications of Peptides in Health Management and Agriculture.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BroadPharm. (2025).
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Albericio, F., & Subirós-Funosas, R. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-248.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Enantioselective Synthesis of 5-Amino-2-hydroxypentanoic Acid

Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric acid or 2-OH-DAVA). As a critical structural hybrid utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric acid or 2-OH-DAVA). As a critical structural hybrid utilized in the development of GABA_B receptor antagonists[] and a foundational chiral building block for complex marine alkaloids like (±)-anchinopeptolide D[2], maintaining high enantiomeric excess (ee) and chemical yield is paramount.

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative benchmarks to ensure your synthetic workflows are robust and self-validating.

Part 1: Validated Experimental Workflows

To achieve >99% enantiomeric purity, researchers typically rely on either biocatalytic resolution or chiral pool synthesis. Below is the optimized chiral pool methodology, which bypasses the need for expensive transition-metal catalysts while preventing stereocenter inversion.

Protocol: Chiral Pool Synthesis via Deaminative Hydroxylation of Ornithine

Causality Check: We utilize L-Ornithine to yield the (S)-enantiomer. The critical challenge is selectively transforming the α-amine into a hydroxyl group without triggering racemization. We achieve this via neighboring group participation, where the carboxylate forms a transient α-lactone intermediate that forces stereoretentive hydrolysis.

Step 1: Selective δ-Amine Protection

  • Dissolve L-Ornithine hydrochloride (1.0 eq) in aqueous NaOH.

  • Add CuCO 3​ ·Cu(OH) 2​ (0.5 eq) and reflux for 2 hours. Why? The copper(II) ion forms a stable chelate with the α-amine and carboxylate, effectively masking them and leaving only the δ-amine exposed for reaction.

  • Cool to 0°C and add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Precipitate the copper complex, filter, and demetalate using H 2​ S or EDTA to isolate -Cbz-L-Ornithine. Validation: Confirm the absence of di-Cbz byproduct via LC-MS before proceeding to the next step.

Step 2: Stereoretentive Diazotization

  • Suspend -Cbz-L-Ornithine in 0.5 M H 2​ SO 4​ and cool strictly to 0°C–5°C.

  • Add an aqueous solution of NaNO 2​ (1.5 eq) dropwise over 2 hours. Why? The slow addition at low temperature prevents the exothermic decomposition of the diazonium salt, which would otherwise lead to non-specific carbocation formation and racemization.

  • Stir at room temperature for 12 hours. Extract with ethyl acetate to isolate (S)-5-(benzyloxycarbonylamino)-2-hydroxypentanoic acid.

Step 3: Deprotection and Isolation

  • Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Stir under an H 2​ atmosphere (1 atm) at 25°C for 4 hours.

  • Filter through Celite, evaporate the solvent under reduced pressure (strictly <40°C), and recrystallize from ethanol/water. Validation: Analyze the final product via chiral HPLC (e.g., Chirex 3126 column) to validate >98% ee.

Workflow N1 L-Ornithine (Chiral Pool) N2 Cu(II) Chelation & Cbz Protection N1->N2 N3 Diazotization (NaNO2, H2SO4) N2->N3 N4 Stereoretentive Hydroxylation N3->N4 N5 Hydrogenolysis (H2, Pd/C) N4->N5 N6 (S)-5-Amino-2- hydroxypentanoic acid N5->N6

Figure 1: Step-by-step experimental workflow for the chiral pool synthesis via L-Ornithine.

Part 2: Troubleshooting & FAQs

TroubleshootingTree Problem Issue: Low Yield or ee% in 2-OH-DAVA Synthesis Check1 Issue: Enantiomeric Purity (ee < 95%)? Problem->Check1 Check2 Issue: Overall Chemical Yield (< 50%)? Problem->Check2 Cause1A Racemization during Diazotization Check1->Cause1A Chiral Pool Route Cause1B Competing Metal Coordination (Catalysis) Check1->Cause1B Asymmetric Hydrog. Cause2A Kinetic Resolution Yield Cap (Max 50%) Check2->Cause2A Biocatalytic Route Cause2B Lactam/Lactone Formation (Workup) Check2->Cause2B Deprotection Phase Sol1A Action: Maintain temp <5°C; Control H2SO4 stoichiometry. Cause1A->Sol1A Sol1B Action: Use bulky protecting groups (e.g., Phthalimide) on amine. Cause1B->Sol1B Sol2A Action: Implement Dynamic Kinetic Resolution (DKR). Cause2A->Sol2A Sol2B Action: Evaporate solvents <40°C; Avoid prolonged heating. Cause2B->Sol2B

Figure 2: Diagnostic logic tree for troubleshooting yield and enantiomeric purity issues.

Q1: My final yield drops significantly during the deprotection and solvent evaporation phase. What is happening?

A: You are likely experiencing intramolecular cyclization. Because 5-amino-2-hydroxypentanoic acid possesses both a terminal amine and a carboxylic acid separated by a 3-carbon chain, it is highly prone to forming a 6-membered lactam (or a lactone via the hydroxyl group) under dehydrating conditions or prolonged heating. Resolution: Always perform solvent evaporation under high vacuum at temperatures strictly below 40°C. If lyophilization (freeze-drying) equipment is available, use it for the final aqueous isolation step to completely bypass thermal cyclization.

Q2: I am using asymmetric hydrogenation of 5-amino-2-oxopentanoic acid, but my ee% is stalling at 80%. How can I improve this?

A: The distal amino group is likely coordinating with your transition metal catalyst (e.g., Ru or Rh complexes), competing with the α-keto group. This off-target coordination distorts the chiral transition state. Resolution: Ensure the terminal amine is heavily sterically shielded. Switch from a simple Boc or Cbz group to a bulky Phthalimide protecting group. This sterically blocks the nitrogen lone pair from interacting with the metal center, forcing the catalyst to coordinate exclusively at the α-keto position.

Q3: We are using enzymatic kinetic resolution (e.g., aminoacylase) but cannot surpass a 48% yield.

A: Standard kinetic resolution inherently caps your theoretical yield at 50% because the enzyme only processes one enantiomer. Resolution: Transition to a Dynamic Kinetic Resolution (DKR) system. By introducing an in-situ racemization catalyst (such as a mild base or a specialized ruthenium complex) that continuously racemizes the unreacted substrate without affecting the chiral product, you can drive the theoretical yield toward 100%.

Part 3: Quantitative Data & Method Comparison

When selecting a synthetic route for 5-Amino-2-hydroxypentanoic acid, researchers must balance scalability, cost, and target purity. The table below summarizes the expected outcomes based on the chosen methodology.

Synthesis MethodologyTypical Overall YieldEnantiomeric Excess (ee)Primary Scalability Bottleneck
Chiral Pool (L/D-Ornithine) 55% – 65%> 98%Exothermic diazotization control at scale.
Enzymatic Kinetic Resolution 45% – 48%> 99%50% theoretical yield cap; enzyme cost.
Dynamic Kinetic Resolution (DKR) 85% – 92%95% – 98%Compatibility of racemization catalyst with enzyme.
Asymmetric Hydrogenation 70% – 80%90% – 96%High cost of chiral ligands (e.g., BINAP derivatives).

References

  • Kristiansen U, et al. "Hydroxylated analogues of 5-aminovaleric acid as 4-aminobutyric acidB receptor antagonists: stereostructure-activity relationships." Journal of Neurochemistry, 1992.

  • Snider BB, et al. "Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D." The Journal of Organic Chemistry, 2000.

  • Gouesnard, J-P. "Synthesis of amino-hydroxy acids." Bulletin de la Societe Chimique de France, 1989.

Sources

Optimization

troubleshooting guide for the HPLC analysis of 5-Amino-2-hydroxypentanoic acid

Welcome to the Technical Support Center for Advanced Chromatographic Analysis. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the separation and quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatographic Analysis. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the separation and quantification of small, highly polar zwitterions.

5-Amino-2-hydroxypentanoic acid (also known as 2-OH-DAVA, a structural hybrid of GABA receptor agonists[1]) presents a classic analytical challenge. Because it possesses both a primary amine and a carboxylic acid, it exhibits extreme hydrophilicity, causing it to elute in the void volume of standard reversed-phase (RP) columns. Furthermore, the lack of a conjugated π-electron system means it has no natural UV chromophore, rendering standard UV-Vis detection practically useless[2].

To achieve robust, reproducible data, your methodology must be a self-validating system. This guide breaks down the causality behind the chemistry, providing you with field-proven protocols and troubleshooting logic.

Quantitative Method Comparison

Before troubleshooting, ensure you have selected the correct analytical strategy for your specific matrix and sensitivity requirements.

Analytical StrategyColumn ChemistryMobile Phase / AdditiveDetection MethodTypical LOD
Pre-column OPA Derivatization ZORBAX Eclipse AAA (C18)[3]40 mM Phosphate (pH 7.8) / ACN:MeOH[3]FLD (Ex 340 nm / Em 450 nm)Low picogram
Underivatized Ion-Pairing Acclaim RSLC Polar Advantage II[2]Volatile Ion-Pairing (e.g., HFBA)[2]CAD (Charged Aerosol Detection)[2]Low nanogram[2]
Chiral Resolution (Marfey's) Standard Endcapped C180.1% TFA in ACN/H2OUV (340 nm)Mid picogram

Core Methodology: Automated In-Needle OPA Derivatization

Manual derivatization is laborious and introduces significant human error due to the rapid degradation of fluorescent derivatives[4]. By programming the reaction to occur inside the autosampler needle exactly one minute prior to injection, you create a highly reproducible, self-validating workflow[4].

The Causality: o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) under alkaline conditions. This forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole[4]. The added hydrophobicity of the isoindole ring allows the highly polar 5-amino-2-hydroxypentanoic acid to be easily retained on a standard C18 column.

Step-by-Step Protocol
  • Reagent Preparation:

    • Borate Buffer: Prepare 0.4 M Sodium Borate, adjusted strictly to pH 10.4. (The reaction fails at neutral pH).

    • OPA Reagent: Dissolve 10 mg OPA in 100 µL methanol. Add 900 µL of the borate buffer and 10 µL of 3-mercaptopropionic acid (MPA). Crucial: Replace this reagent daily, as it oxidizes rapidly[4].

  • Sample Preparation: Dilute your 5-amino-2-hydroxypentanoic acid standards in 0.1 M HCl to maintain long-term stability. Spike the sample with an internal standard (e.g., Norvaline) to self-validate derivatization efficiency.

  • Autosampler Programming (In-Needle):

    • Draw 1.0 µL Borate Buffer (pH 10.4).

    • Draw 1.0 µL Sample.

    • Draw 1.0 µL OPA Reagent.

    • Mix in the sample loop for exactly 1.0 minute to ensure complete reaction kinetics[4].

    • Inject onto the column.

  • Chromatographic Separation:

    • Column: ZORBAX Eclipse AAA (4.6 x 150 mm, 3.5 µm)[3].

    • Mobile Phase A: 40 mM Sodium phosphate buffer, pH 7.8[3].

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10)[3].

    • Gradient: 0% B to 100% B over 18 minutes[3].

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Troubleshooting Workflow

G A Issue: Poor Peak Shape or Low Sensitivity (5-Amino-2-hydroxypentanoic acid) B Is the sample derivatized? A->B C Underivatized Workflow (CAD / MS Detection) B->C No D Derivatized Workflow (OPA / FLD Detection) B->D Yes E Check Ion-Pairing Agent (e.g., HFBA present?) C->E F Check OPA Reagent Age (< 24 hours old?) D->F G Add 0.1% HFBA to Mobile Phase to increase retention E->G No H Prepare fresh OPA/MPA and buffer sample to pH 10.4 F->H No

Troubleshooting decision tree for resolving poor retention and low sensitivity in HPLC analysis.

Frequently Asked Questions (FAQs)

Q: Why is my OPA-derivatized peak area highly variable between injections? A: OPA derivatives are inherently unstable and degrade rapidly at room temperature. If you are manually derivatizing a batch of samples in vials, the first injection will have a significantly higher fluorescent yield than the last. Solution: Transition to the automated in-needle derivatization protocol described above. This ensures the reaction occurs exactly 1 minute prior to every single injection, standardizing the degradation kinetics[4]. Additionally, always use an internal standard to validate that volume variations are not causing the discrepancy.

Q: How can I resolve the (R) and (S) enantiomers of 5-amino-2-hydroxypentanoic acid? A: The enantiomeric purity of 2-OH-DAVA is critical, especially when evaluating its pharmacological profile against GABA receptors[1]. Standard achiral C18 columns cannot separate these enantiomers. Solution: You must perform pre-column chiral derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Marfey's reagent reacts with the primary amine to form stable diastereomers that can be easily resolved on a standard C18 column using a simple water/acetonitrile gradient with 0.1% TFA[5].

Q: I want to avoid derivatization entirely. Can I analyze this molecule directly? A: Yes, but you must change both your column chemistry and your detector. Because the molecule lacks a chromophore, you must use a Charged Aerosol Detector (CAD), which measures the physical mass of non-volatile analytes independent of their optical properties[2]. Solution: To overcome the lack of retention for this highly polar molecule, add a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) to your mobile phase. HFBA pairs with the protonated amine group of 5-amino-2-hydroxypentanoic acid, neutralizing its charge and increasing its partition coefficient into the stationary phase[2].

Q: I am using the underivatized CAD method, but my baseline is extremely noisy. What is wrong? A: CAD is exceptionally sensitive to non-volatile impurities in the mobile phase. If you are using standard HPLC-grade water or buffers containing non-volatile salts (like the sodium phosphate used in the OPA method), they will precipitate inside the detector and cause massive baseline noise. Solution: Ensure you are using strictly LC-MS grade solvents and strictly volatile additives (like HFBA, formic acid, or ammonium acetate)[2].

References

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids, AnalyteGuru (Thermo Fisher).
  • Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid..., ACS Publications.
  • Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D, ACS Publications.
  • UHPLC Analysis of Underivatized Amino Acids, LCGC International.
  • Analysis of Amino Acids by HPLC, Agilent Technologies.

Sources

Troubleshooting

Technical Support Center: LC-MS Separation of 5-Amino-2-hydroxypentanoic Acid

Welcome to the Technical Support Center for the chromatographic analysis of highly polar, underivatized amino-hydroxy acids. 5-Amino-2-hydroxypentanoic acid is a zwitterionic molecule characterized by a carboxylic acid g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of highly polar, underivatized amino-hydroxy acids. 5-Amino-2-hydroxypentanoic acid is a zwitterionic molecule characterized by a carboxylic acid group (pKa ~2–3), a hydroxyl group, and a terminal amino group (pKa ~9–10). Because it lacks a strong UV chromophore and is highly hydrophilic, traditional reversed-phase liquid chromatography (RP-LC) fails to retain it without MS-incompatible ion-pairing reagents.

Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) is the gold standard for this analyte [1]. This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to optimize your HILIC mobile phase.

Phase 1: Optimization Logic & Workflow

Successful retention in HILIC relies on partitioning between an organic-rich mobile phase and a semi-immobilized water layer on the stationary phase[1]. For zwitterions, secondary electrostatic interactions must be strictly controlled through mobile phase buffer selection.

HILIC_Workflow A Assess Analyte Properties (Zwitterion, pKa ~2 & ~9) B Select HILIC Stationary Phase (e.g., ZIC-HILIC or Amide) A->B C Optimize Buffer Salt (10-20 mM Ammonium Formate) B->C D Tune Mobile Phase pH (pH 3.0 for Positive Ion MS) C->D E Design Gradient (Start 95% ACN -> 50% ACN) D->E F Evaluate Peak Shape & Retention E->F

HILIC mobile phase optimization workflow for zwitterionic analytes.

Phase 2: Troubleshooting FAQs

Q: Why is my 5-Amino-2-hydroxypentanoic acid peak tailing severely, and how do I fix it? Causality: Peak tailing in HILIC is almost always caused by secondary electrostatic interactions. Even on neutral amide or zwitterionic columns, unshielded silanols or stationary phase charges interact strongly with the protonated amino group of the analyte [2]. If your mobile phase lacks sufficient ionic strength, these electrostatic forces dominate the partitioning mechanism, causing the peak to drag. Solution: Increase the volatile buffer concentration in your aqueous mobile phase. Moving from 5 mM to 20 mM ammonium formate effectively "shields" these secondary interaction sites, sharpening the peak [2]. Do not exceed 20 mM to avoid contaminating the MS source.

Q: I am losing retention time reproducibility across injections. What is the root cause? Causality: HILIC retention is fundamentally dependent on the integrity of the water-enriched layer on the stationary phase [1]. If your gradient drops the organic modifier (acetonitrile) too low, or if the re-equilibration time between runs is too short, this water layer is disrupted or not fully reconstituted. Solution: Ensure your gradient does not drop below 50% acetonitrile. Implement a strict re-equilibration step of at least 10 column volumes (CV) at the initial high-organic conditions (e.g., 95% ACN) before the next injection.

Q: Should I use Ammonium Formate or Ammonium Acetate for the mobile phase? Causality: The choice of buffer dictates the mobile phase pH, which directly controls the ionization state of both the analyte and the stationary phase [3]. At pH 3.0 (ammonium formate), the carboxylic acid of 5-Amino-2-hydroxypentanoic acid is partially protonated, leaving the molecule with a net positive charge. This maximizes sensitivity in Positive Electrospray Ionization (ESI+) [4]. At pH 6.0–9.0 (ammonium acetate), the carboxylate is fully deprotonated, creating a true zwitterion with maximum hydrophilicity but altered MS polarity preferences. Solution: For highest sensitivity in ESI+ mode, use 10–20 mM Ammonium Formate adjusted to pH 3.0 with formic acid.

pH_Causality Low_pH Low pH (< 3.0) Ammonium Formate Cat Net Cationic (+) Strong MS+ Signal Low_pH->Cat Protonates -COO⁻ Mid_pH Neutral pH (~6.0) Ammonium Acetate Zwit Zwitterionic (+/-) Max Hydrophilicity Mid_pH->Zwit Deprotonates -COOH

Causality of mobile phase pH on 5-Amino-2-hydroxypentanoic acid ionization.

Phase 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay, follow this self-validating protocol for mobile phase preparation and gradient execution.

Step 1: Preparation of Aqueous Buffer (Mobile Phase A)

  • Weigh exactly 1.26 g of LC-MS grade Ammonium Formate and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 20 mM solution.

  • Add LC-MS grade Formic Acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0.

  • Filter through a 0.22 µm hydrophilic PTFE membrane.

Step 2: Preparation of Organic Modifier (Mobile Phase B)

  • Measure 950 mL of LC-MS grade Acetonitrile and 50 mL of the prepared Mobile Phase A.

  • Mix thoroughly. Causality Note: Maintaining 5% aqueous buffer in the organic phase prevents salt precipitation in the pumps and ensures the stationary phase water layer is never completely stripped during the initial gradient phase.

Step 3: Column Conditioning & System Suitability

  • Install a Zwitterionic or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flush with 50% A / 50% B for 20 minutes at 0.3 mL/min to fully hydrate the pores.

  • Equilibrate at initial gradient conditions (95% B) for 20 column volumes.

Step 4: Self-Validation Check Inject a 1 µg/mL standard of 5-Amino-2-hydroxypentanoic acid. The system is considered validated and ready for sample analysis only if it meets the following criteria:

  • Retention Factor ( k′ ): Must be > 2.0. If k′<2.0 , the water layer is compromised; abort, verify Mobile Phase B composition, and re-equilibrate.

  • USP Tailing Factor ( Tf​ ): Must be between 0.9 and 1.2. If Tf​>1.2 , secondary interactions are occurring; verify that Mobile Phase A is exactly 20 mM.

Phase 4: Quantitative Data Summaries

The following tables summarize the expected chromatographic behaviors based on mobile phase parameters, allowing for rapid cross-referencing during method development.

Table 1: Impact of Buffer Concentration on Chromatographic Parameters

Buffer Concentration (pH 3.0)Peak Shape ( Tf​ )Retention Factor ( k′ )MS Signal Intensity (ESI+)Mechanism / Causality
5 mM 1.8 (Severe Tailing)2.1HighInsufficient shielding of stationary phase silanols.
10 mM 1.3 (Slight Tailing)2.5OptimalPartial shielding; adequate partitioning.
20 mM 1.0 (Symmetrical)3.2OptimalComplete shielding of secondary electrostatic interactions.
50 mM 1.0 (Symmetrical)3.5Low (Suppressed)Excessive salt causes ion suppression in the MS source.

Table 2: Optimized HILIC Gradient Program (0.4 mL/min)

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase Objective
0.0 595Sample loading; maximum hydrophilic partitioning.
2.0 595Isocratic hold to establish stable retention of polar analytes.
8.0 4060Linear gradient to elute strongly retained zwitterions.
9.0 5050Column wash step; do not exceed 50% aqueous to protect column.
9.1 595Rapid return to initial conditions.
15.0 595Strict 10 CV re-equilibration to rebuild the water layer.
References
  • Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS.
  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Thermo Fisher Scientific.
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
Optimization

Technical Support Center: Stereoselective Synthesis of 5-Amino-2-hydroxypentanoic Acid

Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to ensure the stereochemical integrity of your synthesis. Racemization, the unintended formation of stereoisomers, is a critical challenge that can significantly impact the biological activity and therapeutic efficacy of your final compound. This resource will equip you with the knowledge to diagnose, prevent, and resolve issues related to racemization.

Troubleshooting Guide: Preventing Racemization

This section addresses specific issues you might encounter during the synthesis of 5-Amino-2-hydroxypentanoic acid and its derivatives. The question-and-answer format is designed to help you quickly identify and solve common problems.

Issue 1: Significant loss of enantiomeric excess (ee) in the final product.

Q1: My final product shows a mixture of diastereomers, even though I started with an enantiomerically pure precursor. What are the likely causes?

A1: A loss of enantiomeric excess suggests that racemization is occurring at one or more chiral centers during your synthetic sequence. The most common culprit is the formation of an achiral intermediate. The primary mechanisms to consider are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway for racemization of the α-carbon in amino acid chemistry.[1][2][3] It occurs when the carboxyl group of an N-protected amino acid is activated, leading to intramolecular cyclization. The α-proton of the resulting oxazolone is highly acidic and can be easily removed by a base, forming an achiral intermediate that can be attacked from either face, leading to a racemic mixture.[1]

  • Direct Enolization: This involves the direct abstraction of the α-proton by a base to form an achiral enolate intermediate.[1] This is more common under strongly basic conditions.

Troubleshooting Steps:

  • Review Your Coupling/Activation Steps: If you are coupling 5-Amino-2-hydroxypentanoic acid to another molecule, the activation of its carboxyl group is a critical step.

    • Reagent Choice: Are you using a carbodiimide coupling reagent (e.g., DCC, DIC) alone? This is known to cause significant racemization.[1]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5][6] Onium salts such as HATU or HBTU also incorporate a HOBt or HOAt moiety and are generally effective.[7]

  • Examine the Base Used: The choice and amount of base are critical.

    • Strong Bases: Are you using strong, unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)? These can readily abstract the α-proton.[1][4]

    • Solution: Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are excellent choices that minimize racemization.[1][4] Use the minimum number of equivalents necessary for the reaction to proceed.

  • Check Reaction Temperature: Higher temperatures accelerate the rate of racemization.

    • Solution: Perform coupling reactions at lower temperatures, such as 0 °C, especially for sensitive substrates.[1][6]

Issue 2: Epimerization at the C2 hydroxyl-bearing stereocenter.

Q2: I am observing epimerization at the C2 position, leading to a mixture of (2S, 5S) and (2R, 5S) isomers. How can I prevent this?

A2: Epimerization at the C2 position, which bears the hydroxyl group, can occur under certain conditions, particularly if there is activation of this center or adjacent groups.

Potential Causes and Solutions:

  • Protecting Group Strategy: The hydroxyl group at C2 may need protection to prevent its participation in side reactions or activation.

    • Solution: Consider protecting the C2 hydroxyl group with a robust protecting group that is stable to the reaction conditions where racemization is a concern. Silyl ethers (e.g., TBDMS) or benzyl ethers are common choices. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

  • Reaction Conditions: Harsh acidic or basic conditions can sometimes lead to epimerization, especially if an elimination-addition mechanism is possible.

    • Solution: Whenever possible, opt for milder reaction conditions. If a reaction requires strong acid or base, carefully control the temperature and reaction time to minimize exposure.

Issue 3: Racemization during functional group manipulations on a chiral precursor.

Q3: I am using a chiral pool approach starting from a sugar or another amino acid, but I'm still seeing racemization. Where should I look for the problem?

A3: In a chiral pool synthesis, the stereochemistry is set from the beginning.[8][9][10] If you observe racemization, it means one of your reaction steps is compromising the integrity of an existing stereocenter.

Troubleshooting Workflow for Chiral Pool Synthesis:

G start Racemization Detected in Chiral Pool Synthesis check_acid_base Are there any steps involving strong acid or base? start->check_acid_base acid_base_yes Yes check_redox Are there any oxidation/reduction steps? check_acid_base->check_redox No check_acid_base->acid_base_yes Yes check_sn2 Is there a nucleophilic substitution (SN2) step? check_redox->check_sn2 No redox_yes Yes check_redox->redox_yes Yes check_protecting_groups Review protecting group stability check_sn2->check_protecting_groups No sn2_yes Yes check_sn2->sn2_yes Yes pg_issue Is a protecting group being partially cleaved and re-forming? Solution: Ensure protecting groups are completely stable to all reaction and workup conditions. check_protecting_groups->pg_issue acid_base_issue Potential for enolate formation or reversible reactions. Solution: Use milder reagents, lower temperature, or buffer the reaction. acid_base_yes->acid_base_issue redox_issue Over-oxidation to a ketone or imine can destroy the stereocenter. Solution: Use highly selective reagents (e.g., DMP, Swern) and monitor carefully. redox_yes->redox_issue sn2_issue SN2 reactions proceed with inversion of configuration. Was this intended? Solution: Confirm the mechanism. If SN1 character is present, racemization can occur. sn2_yes->sn2_issue pg_yes Yes

Caption: Troubleshooting workflow for racemization in chiral pool synthesis.

Frequently Asked Questions (FAQs)

Q1: Which amino acids are generally most susceptible to racemization? A1: While any chiral amino acid can racemize, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][7] The side chains of these amino acids can participate in the racemization process. For instance, the imidazole nitrogen of histidine can act as an internal base, promoting oxazolone formation.[11]

Q2: How does the N-terminal protecting group affect racemization? A2: The type of N-terminal protecting group has a significant impact. Urethane-based protecting groups, such as Fmoc and Boc, are known to suppress racemization compared to acyl-type protecting groups (like acetyl or benzoyl).[12] This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the urethane, making it less available to participate in oxazolone formation. A recently developed thiol-labile protecting group, DNPBS, has also been shown to be highly effective at suppressing racemization.[13][14][15]

Q3: What is the best coupling reagent to avoid racemization? A3: There is no single "best" reagent for all situations, but modern coupling strategies offer excellent protection against racemization. The combination of a carbodiimide like DIC with an additive like OxymaPure is considered a gold standard in modern peptide synthesis for its efficiency and high suppression of racemization.[5] Newer reagents, such as ynamides (often called Zhao reagents), are reported to be "non-racemization" coupling reagents as they proceed through a stable vinyl ester intermediate under near-neutral conditions.[16][17]

Q4: Can I use chiral chromatography to separate diastereomers if racemization occurs? A4: Yes, chiral chromatography is a powerful analytical technique to determine the enantiomeric or diastereomeric purity of your product. It can also be used on a preparative scale to separate unwanted stereoisomers. However, this can be a costly and time-consuming process, and it is always preferable to prevent racemization in the first place.

Recommended Protocol: Stereoselective Synthesis of (S)-5-Amino-2-hydroxypentanoic Acid from L-Glutamic Acid

This protocol outlines a chiral pool approach, which inherently avoids racemization at the C2 position by starting with a molecule where this stereocenter is already defined. This method is adapted from established principles of amino acid transformations.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Deprotection A L-Glutamic Acid B N-Boc, Di-ester Protection A->B Boc2O, MeOH/SOCl2 C Selective Reduction of γ-Ester B->C NaBH4 / LiCl D Saponification of α-Ester C->D LiOH E (S)-5-Amino-2-hydroxypentanoic Acid D->E Acidic Deprotection (e.g., TFA)

Caption: Workflow for the synthesis of (S)-5-Amino-2-hydroxypentanoic acid.

Step-by-Step Methodology

Step 1: Protection of L-Glutamic Acid

  • N-Boc Protection: Suspend L-glutamic acid in a suitable solvent system (e.g., dioxane/water). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaHCO₃ or NaOH) to maintain a basic pH. Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Esterification: Acidify the reaction mixture and extract the N-Boc-glutamic acid. Dissolve the crude product in methanol and cool to 0 °C. Add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield the dimethyl ester of N-Boc-glutamic acid.

Step 2: Selective Reduction of the γ-Ester

  • Dissolve the N-Boc-glutamic acid dimethyl ester in a suitable solvent (e.g., THF or ethanol).

  • Add a selective reducing agent. A common method is the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid like lithium chloride (LiCl), which selectively reduces the γ-ester to the corresponding alcohol.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction carefully with an acidic solution (e.g., dilute HCl) and extract the product.

Step 3: Saponification of the α-Ester

  • Dissolve the resulting α-ester-γ-alcohol in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature. The progress of the saponification can be monitored by TLC.

  • Once the reaction is complete, acidify the mixture to protonate the carboxylate and extract the product.

Step 4: Final Deprotection

  • Dissolve the N-Boc protected product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Evaporate the solvent and excess TFA. The crude product can be purified by ion-exchange chromatography to yield the final (S)-5-Amino-2-hydroxypentanoic acid.

Data Summary Table: Racemization Control Strategies
StrategyKey ActionRationale
Coupling Additives Use HOBt, HOAt, or Oxyma with carbodiimides.Forms an active ester that is less prone to oxazolone formation than the O-acylisourea intermediate.[4][5][7]
Base Selection Use NMM or 2,4,6-collidine instead of DIPEA/TEA.Weaker basicity and/or steric hindrance reduces the rate of α-proton abstraction.[1][4]
Protecting Groups Employ urethane-type N-α-protection (Fmoc, Boc).The electronic nature of the urethane group disfavors the cyclization to form an oxazolone.[12]
Temperature Control Run coupling reactions at 0 °C or lower.Reduces the rate of both the desired reaction and the undesired racemization side reaction.[6]
Chiral Pool Synthesis Start with an enantiopure precursor like an amino acid or sugar.The key stereocenters are already established, avoiding the need for asymmetric induction and the associated risk of racemization.[8][9][18]

References

  • Han, G., & Kim, D. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 910.
  • Technical Support Center: Minimizing Racemization in Peptide Synthesis. (2025). BenchChem.
  • Zhou, Y., et al. (2023). Suppression of Alpha-Carbon Racemization in Peptide Synthesis Based on a Thiol-Labile Amino Protecting Group.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 323-331.
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Diva-portal.org.
  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv.
  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022).
  • Al-Dafferi, H. M., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.).
  • Dealing with the formation of undesired oxazolone byproducts in synthesis. (2026). BenchChem.
  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (2023).
  • Chen, C. H., et al. (2014). Facile synthesis of 5-hydroxy-L-lysine from D-galactose as a chiral-precursor. Tetrahedron Letters, 55(41), 5663-5665.
  • Chiral pool. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reddy, G. V., & Kulkarni, V. M. (2000). Stereoselective Synthesis of (2R,5R)‐ and (2S,5R)‐5‐Hydroxylysine.
  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
  • (S)-5-Amino-2-hydroxypentanoic acid|16814-81-6. (n.d.). LookChem.
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (2003). Molecules, 8(1), 80-85.
  • Han, G., & Kim, D. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 910.
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. (n.d.). University of Liverpool.
  • (S)-2-Amino-5-hydroxypentanoic acid | 6152-89-2. (n.d.). Ambeed.com.
  • 5-Amino-2-hydroxypentanoic acid. (n.d.). PubChem.
  • (S)-2-AMINO-5-HYDROXYPENTANOIC ACID | 6152-89-2. (n.d.). Sigma-Aldrich.
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). The Journal of Organic Chemistry, 84(15), 9725-9733.
  • Enantioselective production of alpha-hydroxy carbonyl compounds. (2011).
  • Jenkins, K. M., & Brey, R. N. (2005). Improved synthesis of 5-hydroxylysine (Hyl) derivatives. Journal of Peptide Research, 65(2), 237-245.
  • Stereoselective Synthesis & Modified Amino Acids. (n.d.). IBMM.
  • Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. (2011). Organic & Biomolecular Chemistry, 9(18), 6175-6183.

Sources

Troubleshooting

purification strategies to remove starting material from 5-Amino-2-hydroxypentanoic acid product

Welcome to the technical support guide for the purification of 5-Amino-2-hydroxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-Amino-2-hydroxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this valuable amino acid derivative. Here, we provide in-depth, experience-driven answers to common purification questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Amino-2-hydroxypentanoic acid that I should consider for purification?

Understanding the fundamental properties of your target molecule is the first step in designing a robust purification strategy. 5-Amino-2-hydroxypentanoic acid is an amphoteric molecule, meaning it contains both a basic amino group and an acidic carboxylic acid group. This dual nature is central to its purification.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C5H11NO3[1][2]Provides the molecular weight for calculations.
Molecular Weight 133.15 g/mol [2]Essential for calculating molarity and reaction yields.
Structure Contains a primary amine, a secondary alcohol, and a carboxylic acid.The multiple functional groups offer several handles for selective separation.
pKa Values (Estimated) Carboxylic acid (~2-3), Amino group (~9-10)These values are critical for pH-dependent purification methods like ion-exchange chromatography and crystallization, as they determine the molecule's charge at a given pH.
Isoelectric Point (pI) Estimated to be around pH 6-7.At its pI, the molecule exists as a zwitterion with no net charge, leading to its lowest solubility in aqueous solutions—a key principle for crystallization.[3]
Solubility Expected to be highly soluble in water, especially at acidic and basic pH values. Lower solubility in many organic solvents.Influences the choice of solvents for extraction, chromatography, and crystallization.
Topological Polar Surface Area (TPSA) 83.6 Ų[2][4]Indicates the molecule's polarity, suggesting strong interactions with polar solvents and stationary phases.
Q2: I'm synthesizing 5-Amino-2-hydroxypentanoic acid. What are the most common types of starting material impurities I might face?

The nature of impurities is entirely dependent on your synthetic route. A common strategy involves the modification of a precursor molecule. For instance, if you are synthesizing it from a protected glutamic acid derivative, you might encounter unreacted starting material or partially deprotected intermediates.[5] A plausible synthetic precursor is a bromo-ester, such as ethyl 5-bromo-2-hydroxypentanoate .

Common impurity profiles could include:

  • Unreacted Starting Material: (e.g., ethyl 5-bromo-2-hydroxypentanoate). This impurity would be less polar and neutral compared to the final product.

  • Reaction Intermediates: (e.g., 5-bromo-2-hydroxypentanoic acid). This would be an acidic, non-aminated intermediate.

  • Side-Products: Depending on the reaction conditions, side reactions could generate various impurities.

Q3: What are the essential safety precautions when working with these materials?

Standard laboratory safety protocols should always be followed. This includes:

  • Wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, lab coat, and gloves.

  • Handling all chemicals in a well-ventilated fume hood.

  • Consulting the Safety Data Sheet (SDS) for all reagents and solvents used in the purification process.

  • Being mindful of the flammability and toxicity of organic solvents.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of 5-Amino-2-hydroxypentanoic acid.

Problem 1: My crude product is heavily contaminated with a non-polar starting material (e.g., an ester). How can I perform an effective initial cleanup?

Answer: Liquid-liquid extraction is an excellent first step to remove non-polar or neutral organic impurities from your highly polar amino acid product. The strategy relies on the differential solubility of the product and impurity in two immiscible liquid phases.

Underlying Principle: Your product, 5-Amino-2-hydroxypentanoic acid, is highly soluble in water (the aqueous phase), especially when its acidic or basic groups are ionized. In contrast, a non-polar impurity like an ester starting material will have a strong preference for an immiscible organic solvent (the organic phase).

Step-by-Step Protocol for Liquid-Liquid Extraction:
  • Dissolution: Dissolve your crude product mixture in an appropriate aqueous solution. Using a slightly acidic or basic solution (e.g., 0.1 M HCl or 0.1 M NaOH) can enhance the solubility of your amino acid product.

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which your non-polar impurity has high solubility. Common choices include ethyl acetate, dichloromethane, or diethyl ether.

  • Extraction:

    • Combine the aqueous solution containing your product with the chosen organic solvent in a separatory funnel.

    • Stopper the funnel and invert it several times, making sure to vent frequently to release any pressure buildup.

    • Allow the two layers to separate completely. The less dense solvent will be the top layer.

  • Separation:

    • Drain the lower layer into a clean flask.

    • Drain the upper layer into a separate flask.

    • To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent two more times.

  • Product Isolation: Your purified 5-Amino-2-hydroxypentanoic acid will remain in the combined aqueous layers. The organic layers, containing the non-polar impurity, can be discarded.

Problem 2: Simple extraction isn't enough. I'm struggling to separate the product from impurities with similar polarities. What's the next step?

Answer: When dealing with impurities of similar polarity, ion-exchange chromatography (IEX) is a powerful and highly selective technique.[6][7] This method separates molecules based on their net charge, which is ideal for amino acids.

Underlying Principle: The charge of 5-Amino-2-hydroxypentanoic acid is pH-dependent.

  • At low pH (e.g., pH < 2): The carboxylic acid is neutral, and the amino group is protonated (NH3+), giving the molecule a net positive charge.

  • At high pH (e.g., pH > 10): The carboxylic acid is deprotonated (COO-), and the amino group is neutral (NH2), giving the molecule a net negative charge.

  • At neutral pH (around its pI): The molecule is a zwitterion (both charged groups are present), with a net charge of zero.

You can exploit this by using a resin with charged functional groups to selectively bind and elute your product.

Workflow for Cation-Exchange Chromatography:

This is a suitable choice if your main impurity is neutral or anionic.

G cluster_0 Cation-Exchange Chromatography Workflow prep Step 1: Preparation load Step 2: Loading prep->load Equilibrate column with low pH buffer wash Step 3: Washing load->wash Load sample at low pH (Product is cationic, binds to resin) elute Step 4: Elution wash->elute Wash with equilibration buffer to remove neutral/anionic impurities collect Step 5: Collection & Analysis elute->collect Elute with high pH or high salt buffer to release product

Caption: Workflow for purifying 5-Amino-2-hydroxypentanoic acid using cation-exchange chromatography.

Detailed Protocol for Cation-Exchange Chromatography:
  • Resin Selection: Choose a strong cation exchange resin (e.g., one with sulfonate functional groups).

  • Column Equilibration: Equilibrate the column with a low pH buffer (e.g., pH 3.0). At this pH, your product will have a net positive charge.

  • Sample Loading: Dissolve your crude sample in the equilibration buffer and load it onto the column. Your positively charged product will bind to the negatively charged resin. Neutral and anionic impurities will pass through.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove all unbound impurities.

  • Elution: Elute your bound product by increasing the pH or the salt concentration of the buffer. A common method is to use a gradient of increasing pH (e.g., from pH 3 to pH 8) or a salt gradient (e.g., 0 to 1 M NaCl). Your product will elute when the pH approaches its isoelectric point or when the salt ions outcompete it for binding to the resin.

  • Fraction Collection and Analysis: Collect fractions as the product elutes and analyze them (e.g., by TLC or HPLC) to identify the pure fractions.

Problem 3: My final product purity is still not sufficient. How can I achieve high purity for my final product?

Answer: Crystallization is often the final and most effective step for achieving high purity of amino acids.[3][8] It relies on the principle that the solubility of a compound is lowest at its isoelectric point (pI).[3]

Underlying Principle: By carefully adjusting the pH of a concentrated aqueous solution of your product to its pI, you can induce it to crystallize, leaving more soluble impurities behind in the solution (mother liquor).

Step-by-Step Protocol for Crystallization:
  • Dissolution: Dissolve your partially purified product in a minimal amount of water. You may need to add a small amount of acid or base to achieve complete dissolution.

  • pH Adjustment: Slowly add an acid (e.g., dilute HCl) or a base (e.g., dilute NaOH) dropwise to the solution while stirring, until the pH reaches the estimated pI of your product (around 6-7).

  • Induce Crystallization: As you approach the pI, you should see the solution become cloudy as the product begins to precipitate or crystallize.

  • Cooling: To maximize the yield of crystals, you can slowly cool the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., a water/ethanol mixture or cold water) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to obtain your final, high-purity product.

G cluster_1 Purification Strategy Decision Tree start Crude Product q1 Major Impurity Type? start->q1 extraction Liquid-Liquid Extraction q1->extraction Non-polar/ Neutral chromatography Ion-Exchange Chromatography q1->chromatography Polar/ Charged q2 Purity Sufficient? extraction->q2 chromatography->q2 crystallization Crystallization q2->crystallization No end_product High-Purity Product q2->end_product Yes crystallization->end_product

Caption: A decision tree for selecting the appropriate purification strategy for 5-Amino-2-hydroxypentanoic acid.

References

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available from: [Link]

  • Crystallization of Amino Acids. GEA. Available from: [Link]

  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. PMC. Available from: [Link]

  • Amino Acid Purification. Column Chromatography. Available from: [Link]

  • Amino acid purification with activated carbon. Desotec. Available from: [Link]

  • Ion Exchange Resin for Amino Acid Purification. ダイヤイオン. Available from: [Link]

  • Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. ResearchGate. Available from: [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. Available from: [Link]

  • AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Journal of Engineering Studies and Research. Available from: [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry (RSC Publishing). Available from: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available from: [Link]

  • Is it possible to extract amino acids from water using extraction?. ResearchGate. Available from: [Link]

  • Method of selectively extracting amino acids. Google Patents.
  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Zhengzhou Tiei Extraction Technology Co., Ltd. Available from: [Link]

  • Anion Exchange Chromatography. Bio-Rad. Available from: [Link]

  • Method for purification of an amino acid using ion exchange resin. Google Patents.
  • Separation and Refining of Amino acids. jst.go.jp. Available from: [Link]

  • 5-Amino-2-hydroxypentanoic acid. PubChem. Available from: [Link]

  • (S)-5-Amino-2-hydroxypentanoic acid|16814-81-6. LookChem. Available from: [Link]

  • (S)-5-Amino-2-hydroxypentanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Boc-(R)-5-amino-2-hydroxypentanoic acid. PubChem. Available from: [Link]

  • Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis. ACS Publications. Available from: [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals. Available from: [Link]

  • Protein purification troubleshooting guide. Dutscher. Available from: [Link]

  • Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Synthesis and Study of Peptidic Bacterial Siderophores. Newcastle University Theses. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Amino-2-hydroxypentanoic Acid (5-A-2-HPA) Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 5-Amino-2-hydroxypentanoic acid (5-A-2-HPA). As a critical chiral building block extensively utilized in peptide synthesis and the development of complex marine alkaloids (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-2-hydroxypentanoic acid (5-A-2-HPA). As a critical chiral building block extensively utilized in peptide synthesis and the development of complex marine alkaloids (such as anchinopeptolide D)[1], 5-A-2-HPA presents unique handling challenges.

As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind 5-A-2-HPA's instability and provide self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Core Mechanisms of Instability (The "Why")

The structural functionality of 5-A-2-HPA[2] is intrinsically linked to its instability in aqueous solutions. The molecule possesses a primary amine at the C5 position and a carboxylic acid at the C1 position. This specific spatial arrangement makes it highly susceptible to two primary degradation pathways:

  • Intramolecular Lactamization (Primary Issue): Delta-amino acids are kinetically primed to undergo intramolecular nucleophilic acyl substitution[3]. The unprotonated C5-amine attacks the C1-carbonyl carbon, resulting in the formation of a thermodynamically stable 6-membered ring (3-hydroxypiperidin-2-one) and the release of a water molecule[4]. This reaction is highly pH-dependent; at neutral to basic pH, the amine is deprotonated (acting as a strong nucleophile), accelerating cyclization.

  • Oxidation: The secondary hydroxyl group at the C2 position is vulnerable to oxidation, forming an alpha-keto acid (5-amino-2-oxopentanoic acid) when exposed to dissolved oxygen and trace transition metals.

Degradation A 5-Amino-2-hydroxypentanoic acid (Open Chain Active Form) B 3-Hydroxypiperidin-2-one (Delta-Lactam) A->B Intramolecular Cyclization (pH > 7, Heat) C 5-Amino-2-oxopentanoic acid (Alpha-Keto Acid) A->C Oxidation (O2, Transition Metals)

Figure 1: Primary degradation pathways of 5-A-2-HPA in aqueous solutions.

Part 2: Troubleshooting FAQs (The "What to do")

Q1: My 5-A-2-HPA solution is losing its effective concentration at room temperature. What is happening? A: Your compound is likely undergoing spontaneous lactamization. If your solution is at a physiological pH (e.g., pH 7.4), the C5-amine is partially deprotonated and highly nucleophilic[3]. Solution: Always prepare and store 5-A-2-HPA in a slightly acidic buffer (pH 4.5–5.5). At this pH, the amine is fully protonated ( NH3+​ ), which completely eliminates its nucleophilicity and arrests the cyclization process.

Q2: I detected a new peak in my LC-MS analysis with a mass of [M-18]. Is this a degradant? A: Yes. The loss of 18 Da corresponds exactly to the loss of a water molecule ( H2​O ), which is the byproduct of the intramolecular condensation reaction forming the delta-lactam (3-hydroxypiperidin-2-one). The appearance of this peak is the definitive hallmark of lactamization.

Q3: How do I prevent oxidation during the long-term storage of aqueous stock solutions? A: Oxidation of the C2-hydroxyl group is catalyzed by trace metals and dissolved oxygen. To prevent this, use thoroughly degassed buffers, add a chelating agent like EDTA (1 mM) to sequester transition metals, and purge the storage vial's headspace with an inert gas (Argon or Nitrogen) before sealing.

Part 3: Experimental Protocols (The "How")

To guarantee the integrity of your experiments, use the following self-validating protocol for preparing a 100 mM stock solution of 5-A-2-HPA.

Protocol: Preparation of Ultra-Stable 100 mM 5-A-2-HPA Stock Solutions

Causality Focus: This workflow is designed to simultaneously block nucleophilic attack (via pH control) and prevent oxidative degradation (via inert atmospheric control).

  • Buffer Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to exactly 5.0 using dilute HCl. Degas the buffer by sonicating under a vacuum for 15 minutes.

  • Dissolution: Weigh the required amount of lyophilized 5-A-2-HPA powder and dissolve it in the degassed MES buffer.

  • Self-Validation Check (Critical): Measure the pH of the solution immediately after dissolution. Why? If spontaneous lactamization occurs, the basic primary amine is consumed, causing the pH of the solution to drop. A stable pH reading over a 30-minute observation window validates that the amine remains protonated and cyclization has been successfully prevented.

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter to remove microbial contaminants that could metabolize the amino acid.

  • Storage: Aliquot the sterile solution into amber glass vials. Purge the headspace of each vial with Argon gas, seal tightly, and store at -20°C.

Workflow S1 Weigh 5-A-2-HPA S2 Dissolve in Degassed Buffer S1->S2 S3 Adjust pH (4.5 - 5.5) S2->S3 S4 Sterile Filter (0.22 µm) S3->S4 S5 Store at -20°C (Argon Overlay) S4->S5

Figure 2: Optimized workflow for preparing and stabilizing 5-A-2-HPA solutions.

Part 4: Quantitative Data Presentation

The following table summarizes the stability profile of 100 mM 5-A-2-HPA under various environmental conditions. Use this data to benchmark your own storage protocols.

Storage ConditionpHTemperaturePrimary Degradation MechanismEstimated T90​ (Time to 10% Degradation)
Unbuffered H2​O ~6.525°CLactamization< 48 hours
PBS Buffer7.437°CRapid Lactamization< 12 hours
MES Buffer5.025°CNone (Stable)> 2 weeks
MES Buffer + Argon5.0-20°CNone (Stable)> 12 months

Note: T90​ values are derived from the established kinetic behavior of delta-amino acid ring-closure reactions[4].

References

  • 5-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 11029889 Source: PubChem (nih.gov) URL:[Link]

  • Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The intramolecular reaction of 5-aminopentanoic acid through nucleophilic acyl substitution Source: Vaia URL:[Link]

  • Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro Source: Nature Communications (PMC / nih.gov) URL:[Link]

Sources

Troubleshooting

optimizing coupling conditions for 5-Amino-2-hydroxypentanoic acid in peptide synthesis

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically designed for researchers and drug development professionals working with 5-Amino-2-hydroxypentanoic acid (Ahp) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex peptide synthesis. This guide is specifically designed for researchers and drug development professionals working with 5-Amino-2-hydroxypentanoic acid (Ahp) . Ahp is a critical non-proteinogenic α -hydroxy- δ -amino acid building block frequently utilized in the synthesis of bioactive cyclic depsipeptides, such as cyanopeptolins, lyngbyastatins, and elastase inhibitors[1].

Due to its bifunctional nature, Ahp presents unique chemoselectivity challenges. This guide provides field-proven methodologies, mechanistic explanations for common failures, and self-validating protocols to ensure high-fidelity coupling.

Mechanistic Overview: The Dual Reactivity of Ahp

Successfully incorporating Ahp into a peptide backbone requires navigating two competing reactive pathways. Understanding the causality behind these reactions is critical for rational protocol design:

  • Intramolecular δ -Lactamization (The Piperidone Trap): If the C1-carboxyl group of Ahp is activated while the C5-amino group is unprotected, the molecule will undergo rapid intramolecular cyclization. This forms a 6-membered lactam (3-amino-6-hydroxy-2-piperidone), a motif found in natural cyclic peptides but disastrous if linear chain elongation is the goal[2]. Causality: The proximity of the δ -amine to the activated α -carboxyl drives a kinetically favored intramolecular attack over the desired intermolecular peptide coupling.

  • Steric Hindrance in Depsipeptide Formation: Coupling the next amino acid to Ahp's secondary C2-hydroxyl group (O-acylation) creates a depsipeptide (ester) bond. Secondary alcohols are poor nucleophiles compared to amines. Causality: Standard amide coupling reagents (e.g., HBTU, PyBOP) are insufficiently electrophilic to drive esterification. Stronger activation (e.g., DIC/DMAP) is required, but this introduces the risk of base-catalyzed epimerization at the incoming amino acid's α -carbon[3].

Core Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating workflows.

Protocol A: Amide Bond Formation (Ahp C1-Carboxyl to N-Terminal Amine)

Objective: Couple Fmoc-Ahp(TBS)-OH to a resin-bound peptide without inducing lactamization.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in dry DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine/DMF).

  • Reagent Assembly: In a separate vial, dissolve 3.0 eq (0.3 mmol) of Fmoc-Ahp(TBS)-OH and 3.0 eq of HATU in 2 mL of dry DMF.

    • Expert Insight: The TBS (tert-butyldimethylsilyl) group protects the C2-hydroxyl, preventing unwanted polymerization, while the Fmoc group strictly prevents δ -lactamization.

  • Activation: Add 3.0 eq of HOAt and 6.0 eq of DIPEA to the vial. Stir for 2 minutes.

    • Expert Insight: HOAt is preferred over HOBt because the nitrogen in its pyridine ring provides a neighboring-group effect that accelerates the coupling of sterically hindered α -hydroxy acids.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint: Perform a Kaiser test. If negative, proceed. Perform a micro-cleavage (TFA/TIS/H2O) and analyze via LC-MS. The presence of the exact [M+H] mass validates successful coupling, whereas an [M-18] peak indicates failure via lactamization.

Protocol B: Depsipeptide Esterification (O-Acylation of Ahp C2-Hydroxyl)

Objective: Couple an Fmoc-Amino Acid to the deprotected C2-hydroxyl of Ahp.

  • Deprotection: If using a TBS protecting group on Ahp, remove it using 1M TBAF in THF (2 x 30 min). Wash thoroughly with THF, then DCM.

  • Pre-Activation (Critical Step): Dissolve 5.0 eq of the incoming Fmoc-AA-OH and 5.0 eq of DIC (N,N'-Diisopropylcarbodiimide) in minimum dry DCM. Stir for 10 minutes before adding any base.

    • Expert Insight: Pre-activation forms the O-acylisourea intermediate in the absence of base, drastically reducing the window for epimerization.

  • Catalytic Base Addition: Add exactly 0.1 eq of DMAP (4-Dimethylaminopyridine) to the mixture.

  • Coupling: Add the solution to the resin. Agitate for 16 hours at room temperature.

  • Validation Checkpoint: Cleave a micro-aliquot and check for the [M+H] mass. If unreacted Ahp-peptide remains, perform a second coupling cycle rather than increasing DMAP concentration.

Troubleshooting & FAQs

Q: During the activation of Ahp, my LC-MS shows a major byproduct with a mass of [M - 18]. What is happening? A: You are observing intramolecular δ -lactamization. The C5-amino group has attacked the activated C1-carboxyl, ejecting water (-18 Da) and forming a 2-piperidone ring[2]. This occurs if the C5-amine is unprotected or if a highly labile protecting group was prematurely cleaved. Ensure strict orthogonal protection (e.g., Fmoc or Boc) of the C5-amine prior to carboxyl activation.

Q: My depsipeptide esterification yields are unacceptably low (<30%), and I see significant racemization of the incoming amino acid. How can I fix this? A: O-acylation of the sterically hindered Ahp C2-hydroxyl is notoriously difficult. While DIC/DMAP is the standard for solid-phase depsipeptide synthesis[3], excess DMAP acts as a strong base, abstracting the α -proton of the activated amino acid and causing epimerization. Solution: Restrict DMAP to strictly catalytic amounts (0.1 eq) and perform the reaction in a non-polar solvent like DCM. Alternatively, switch to PyAOP . Recent optimizations in Ahp-cyclodepsipeptide synthesis have demonstrated that replacing traditional reagents with PyAOP can improve macrolactonization yields from 42% to 91% while suppressing epimerization[1].

Q: Can I use standard Fmoc SPPS conditions for the rest of the sequence after forming the Ahp depsipeptide bond? A: Yes, but with caution. The newly formed ester bond is susceptible to nucleophilic attack by piperidine during subsequent Fmoc deprotections, which can lead to ester hydrolysis or diketopiperazine formation. To mitigate this, use a modified deprotection cocktail: 20% piperidine in DMF containing 0.1 M HOBt . The mildly acidic HOBt buffers the solution, suppressing nucleophilic attack on the ester backbone.

Quantitative Reagent Comparison

The table below summarizes empirical data for coupling reagents used specifically for Ahp O-acylation (Esterification).

Coupling Reagent SystemCatalyst / AdditiveTypical Yield (%)Epimerization RiskTechnical Notes
DIC DMAP (0.1 eq)60 - 75%ModerateIndustry standard for depsipeptides. Requires strict temperature control (<25°C).
PyAOP HOAt / DIPEA85 - 95%LowHighly recommended. Ideal for hindered Ahp couplings and macrocyclizations[1].
MNBA DMAP / DIPEA70 - 85%LowShiina macrolactonization conditions. Highly chemoselective for secondary alcohols.
HATU HOAt / DIPEA< 20%HighNot recommended for esterification. Fails due to poor electrophilicity at the O-nucleophile.

Visual Workflow: Ahp Coupling Pathways

The following diagram illustrates the logical flow of Ahp coupling and the mechanistic divergence between successful chain elongation and common side-reaction failures.

AhpCoupling Ahp 5-Amino-2-hydroxypentanoic acid (Ahp) Core Amide Amide Bond Formation (C1-Carboxyl Activation) Ahp->Amide N-terminal Extension Ester Depsipeptide Formation (O2-Hydroxyl Acylation) Ahp->Ester Depsi-Extension HATU HATU / HOAt / DIPEA Amide->HATU DIC DIC / DMAP (cat.) Ester->DIC Success1 High Yield Amide (>90%) HATU->Success1 N5 Protected Fail1 Delta-Lactamization (2-Piperidone) HATU->Fail1 N5 Unprotected Success2 Stable Ester Bond Minimal Epimerization DIC->Success2 Temp < 25°C Fail2 C-alpha Epimerization DIC->Fail2 Excess DMAP

Figure 1: Mechanistic pathways and competing side reactions during Ahp coupling in peptide synthesis.

Sources

Optimization

Technical Support Center: Enantiomeric Excess Determination for 5-Amino-2-hydroxypentanoic Acid

Welcome to the Technical Support Center for chiral analysis. (2S)-5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric acid) is a highly polar, non-proteinogenic amino acid that serves as a critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral analysis. (2S)-5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric acid) is a highly polar, non-proteinogenic amino acid that serves as a critical structural hybrid for GABA receptor antagonists and a precursor in enantiopure drug synthesis[1][2][].

Because biological efficacy is intrinsically linked to stereochemistry, determining the enantiomeric excess (ee) with high precision is a strict regulatory requirement[1]. This guide provides validated methodologies, mechanistic rationales, and troubleshooting protocols for analyzing this bifunctional, zwitterionic compound.

Part 1: Experimental Workflows & Method Selection

Selecting the correct analytical approach depends on your laboratory's instrumentation and the specific matrix of your sample. Below is the logical decision tree for determining the ee of 5-amino-2-hydroxypentanoic acid.

Workflow Start 5-Amino-2-hydroxypentanoic Acid Enantiomeric Excess Analysis Decision Are Chiral Crown Ether Columns Available? Start->Decision Direct Direct Method CROWNPAK CR(-) Column Decision->Direct Yes Indirect Indirect Method Marfey's Reagent (FDAA) Decision->Indirect No DirectPrep Dissolve in pH < 2.0 Buffer (Ensure -NH3+ protonation) Direct->DirectPrep IndirectPrep Derivatize with FDAA (Alkaline conditions, 40°C) Indirect->IndirectPrep DirectRun Isocratic Chiral HPLC (T = 0-5°C) DirectPrep->DirectRun IndirectRun Gradient Achiral C18 HPLC (Standard Room Temp) IndirectPrep->IndirectRun Result Calculate %ee [(Major-Minor)/(Major+Minor)] x 100 DirectRun->Result IndirectRun->Result

Decision matrix for selecting the optimal chiral separation method for 5-amino-2-hydroxypentanoic acid.

Part 2: Validated Step-by-Step Methodologies

Method A: Direct Chiral Separation via Crown Ether Stationary Phase

Expertise & Causality: Direct chiral separation is the gold standard for this molecule. The column utilizes a synthetic chiral crown ether that forms a stereoselective inclusion complex specifically with the protonated primary amine (-NH3+) at the C5 position of the analyte[2][4]. The thermodynamic stability differences between the transient diastereomeric complexes dictate the elution order[5].

Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 5-amino-2-hydroxypentanoic acid in 1.0 mL of the mobile phase.

    • Self-Validating Step: Verify the sample pH is strictly < 2.0. Crown ether complexation fails if the primary amine is not fully protonated[5].

  • Column Equilibration: Install a CROWNPAK CR(-) column (150 mm × 4.0 mm, 5 µm). Flush with an isocratic mobile phase of aqueous perchloric acid (pH 1.5) at a flow rate of 0.4 mL/min.

  • Temperature Control: Set the column oven to 0°C – 5°C.

    • Causality: The formation of the inclusion complex is an exothermic process. Suppressing the temperature drastically improves the enantiomeric resolution ( Rs​ ) by stabilizing the transient complex[5].

  • Detection & Calculation: Monitor via UV absorbance at 200 nm. Integrate the peak areas to calculate the enantiomeric excess: %ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100[6].

Method B: Indirect Separation via Marfey's Reagent Derivatization

Expertise & Causality: If specialized chiral columns are unavailable, use pre-column derivatization with (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). FDAA reacts via nucleophilic aromatic substitution with the primary amine. This converts the enantiomers into stable diastereomers with distinct facial topologies and intramolecular hydrogen bonding networks, allowing baseline separation on standard achiral C18 columns[7][8].

Protocol:

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in anhydrous acetone.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the analyte solution (50 mM in water), 100 µL of the FDAA solution, and 20 µL of 1 M NaHCO3.

  • Incubation: Heat the mixture at 40°C for exactly 60 minutes.

    • Causality: Mild heating accelerates derivatization without inducing racemization at the α-hydroxy chiral center[7].

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction.

    • Self-Validating Step: The solution will exhibit a slight color shift, confirming the neutralization of the alkaline buffer and preventing over-derivatization of the C2 hydroxyl group[9].

  • Chromatography: Dilute the quenched mixture with 810 µL of Mobile Phase A (0.1% TFA in water). Inject 10 µL onto a C18 column using a linear gradient of 10% to 50% Mobile Phase B (0.1% TFA in Acetonitrile) over 45 minutes. Monitor at 340 nm[9].

Reaction Substrate (R/S)-5-Amino-2-hydroxypentanoic Acid (Enantiomeric Mixture) Reaction Nucleophilic Aromatic Substitution (NaHCO3, 40°C, 1 hr) Substrate->Reaction Reagent Marfey's Reagent (L-FDAA) (Chiral Derivatizing Agent) Reagent->Reaction Product1 L-FDAA-(S)-Amino Acid (Diastereomer 1) Reaction->Product1 Product2 L-FDAA-(R)-Amino Acid (Diastereomer 2) Reaction->Product2 Separation Baseline Separation on Achiral C18 Column Product1->Separation Product2->Separation

Reaction pathway converting enantiomeric mixtures into separable diastereomers using Marfey's Reagent.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the chromatographic parameters and performance metrics for the validated methods.

MethodStationary PhaseMobile Phase SystemDetectionResolution ( Rs​ )Key AdvantagePrimary Limitation
Direct Chiral HPLC CROWNPAK CR(-)Isocratic: pH 1.5 HClO 4​ (aq)UV 200 nm> 1.5Minimal sample prep; preserves analyte integrityRequires sub-ambient column temps (0-5°C)
Direct LC-MS/MS CROWNPAK CR-I(+)Isocratic: 0.5% TFA in H 2​ O/ACNMS/MS> 1.5High sensitivity; volatile buffer compatibilityRequires specialized immobilized chiral column
Indirect (Marfey's) Achiral C18 (e.g., ODS)Gradient: 0.1% TFA H 2​ O / ACNUV 340 nm1.1 - 1.5Utilizes standard RP-HPLC columns at room tempRequires 1 hr derivatization; potential side reactions

Part 4: Troubleshooting Guides & FAQs

Q: Why am I seeing severe peak tailing or complete loss of resolution on the CROWNPAK CR column? A: Crown ether complexation is entirely dependent on the presence of a fully protonated primary amine. If your mobile phase pH exceeds 2.0, incomplete protonation occurs, leading to peak tailing and loss of chiral recognition[5]. Verify your mobile phase is properly acidified (e.g., pH 1.5 perchloric acid). Additionally, ensure your column oven is actively cooling to 0–5°C, as the inclusion complex destabilizes at room temperature.

Q: I am using Marfey's Reagent (FDAA) but seeing poor resolution ( Rs​ < 1.0) for 5-Amino-2-hydroxypentanoic acid compared to standard amino acids. Why? A: 5-Amino-2-hydroxypentanoic acid has its primary amine at the terminal C5 position, while its chiral center is at C2[10]. Because FDAA derivatizes the terminal C5 amine, the chiral center of the analyte is sterically distant from the chiral center of the Marfey's moiety. This distance minimizes the facial topology differences of the resulting diastereomers, leading to lower resolution compared to standard α-amino acids[8]. To resolve this, use a much shallower gradient (e.g., 10-25% Acetonitrile over 45 minutes) or switch to the direct CROWNPAK CR(-) method[2].

Q: During Marfey's derivatization, I observe multiple unexpected peaks for a single enantiomer standard. What went wrong? A: 5-Amino-2-hydroxypentanoic acid is bifunctional (containing both an amino and a hydroxyl group). While FDAA primarily targets the primary amine, over-derivatization (reaction at the C2 hydroxyl group) can occur if the reaction is left too long or if a massive excess of FDAA is used under strong basic conditions. Strictly adhere to the 1-hour incubation at 40°C and quench immediately with HCl to prevent side reactions[9].

Q: Can I use standard LC-MS for the direct Crownpak CR method? A: Traditional CROWNPAK CR(+) and CR(-) columns use perchloric acid, which is non-volatile and will severely contaminate or damage a mass spectrometer. If MS/MS detection is required for high-sensitivity quantification, you must switch to the immobilized version of the column, the CROWNPAK CR-I(+), and use a volatile mobile phase modifier such as 0.5% trifluoroacetic acid (TFA).

Part 5: References

  • ACS Publications. Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R. Available at: [Link]

  • Google Patents. CN107299072A - A kind of engineering bacteria and its application. Available at:

  • MDPI. Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics. Available at:[Link]

  • ResearchGate. Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. Available at: [Link]

  • ACS Publications. Chiral Recognition of Amino Acid Enantiomers by a Crown Ether. Available at: [Link]

  • SciSpace. Marfey's reagent for chiral amino acid analysis: A review. Available at: [Link]

  • ACS Publications. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at: [Link]

  • PMC. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Amino-2-hydroxypentanoic Acid as a Homoserine Analogue: A Comparative Guide to Target Inhibition and Pathway Modulation

Executive Summary & Biological Context In the pursuit of novel antimicrobial and antifungal agents, the aspartate metabolic pathway represents a premier therapeutic target. This pathway is responsible for the biosynthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In the pursuit of novel antimicrobial and antifungal agents, the aspartate metabolic pathway represents a premier therapeutic target. This pathway is responsible for the biosynthesis of essential amino acids—methionine, threonine, and isoleucine—in plants, fungi, and bacteria, but it is entirely absent in mammals[1]. The third committed step of this pathway is catalyzed by Homoserine Dehydrogenase (HSD) , an oxidoreductase that couples the reduction of aspartate β -semialdehyde (ASA) to the oxidation of NAD(P)H to produce L-homoserine[1].

As a Senior Application Scientist, I frequently evaluate structural analogues for target validation and drug screening. 5-Amino-2-hydroxypentanoic acid (AHPA) has emerged as a compelling homoserine analogue. By presenting a "swapped" functional group topology on an extended carbon backbone, AHPA acts as a competitive inhibitor of HSD. This guide objectively compares AHPA against the natural substrate and other benchmark inhibitors, providing researchers with self-validating experimental workflows to characterize its performance in biological systems.

Structural and Mechanistic Comparison

To understand AHPA's utility, it must be compared structurally and kinetically against the natural substrate (L-homoserine), the endogenous allosteric regulator (L-threonine), and benchmark synthetic inhibitors like RI-331 (HON)[2].

  • L-Homoserine (2-amino-4-hydroxybutanoic acid): The natural product of HSD. It features an α -amino group and a γ -hydroxyl group on a 4-carbon chain.

  • AHPA (5-amino-2-hydroxypentanoic acid): Features an α -hydroxyl group and a δ -amino group on a 5-carbon chain. This structural mimicry allows AHPA to occupy the HSD active site. However, lacking the correct orientation for hydride transfer, it acts as a competitive inhibitor rather than a substrate[3].

  • RI-331 / HON ((S)-2-amino-4-oxo-5-hydroxypentanoic acid): A potent, naturally derived antifungal that acts as a suicide inhibitor by forming a covalent adduct with the NAD+ cofactor within the HSD active site[1][2].

Table 1: Comparative Profile of Homoserine Analogues and HSD Modulators
CompoundChemical NaturePrimary Target / RoleMechanism of ActionApplication in Research
L-Homoserine α -amino, γ -hydroxy acidNatural SubstrateConverted to Met, Thr, IleMetabolic precursor, pathway tracking
AHPA α -hydroxy, δ -amino acidHSD InhibitorReversible competitive inhibitionStructural probe, antifungal scaffold
RI-331 (HON) α -amino, γ -oxo, δ -hydroxy acidHSD InhibitorIrreversible covalent binding to NAD+Benchmark antifungal positive control
L-Threonine α -amino, β -hydroxy acidHSD / Aspartate KinaseAllosteric feedback inhibitionModulator for metabolic engineering

Pathway Visualization

To conceptualize the intervention point of AHPA, the following diagram maps the aspartate pathway and the specific node targeted by homoserine analogues.

Mechanism ASA Aspartate β-semialdehyde (Substrate) HSD Homoserine Dehydrogenase (HSD Enzyme) ASA->HSD Binds Active Site HSer L-Homoserine (Product) HSD->HSer Reduction via NADH -> NAD+ MetThr Methionine, Threonine & Isoleucine (Essential Amino Acids) HSer->MetThr Downstream Biosynthesis AHPA 5-Amino-2-hydroxypentanoic Acid (AHPA Analogue) AHPA->HSD Competitive Inhibition MetThr->HSD Allosteric Feedback Inhibition

Fig 1: Mechanism of HSD inhibition by AHPA within the aspartate biosynthesis pathway.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate AHPA as an HSD inhibitor, experimental designs must incorporate self-validating controls. Below are two foundational protocols for in vitro kinetic profiling and in vivo target validation.

Protocol 1: In Vitro HSD Kinetic Inhibition Assay

This assay quantifies the inhibitory potency ( IC50​ and Ki​ ) of AHPA by tracking the oxidation of NADH, which is stoichiometrically coupled to the reduction of aspartate β -semialdehyde[4].

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM fresh NADH, and purified recombinant HSD (e.g., from S. cerevisiae or P. brasiliensis).

    • Causality Check: NADH is highly susceptible to degradation and auto-oxidation in solution. It must be prepared fresh immediately before the assay to prevent baseline drift that could mask competitive inhibition.

  • Compound Incubation: In a 96-well UV-transparent plate, pre-incubate 10 nM HSD with varying concentrations of AHPA (0.1 μM to 1 mM) for 15 minutes at 25°C.

    • Causality Check: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme active site before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 1 mM aspartate β -semialdehyde to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 340 nm for 10 minutes using a microplate reader.

    • Causality Check: Always run a "no-enzyme" control well. If the A340 drops in the absence of HSD, background NADH auto-oxidation is occurring, and the rate must be subtracted from your experimental wells to ensure data integrity.

Workflow Prep 1. Reagent Prep Purified HSD, NADH, Aspartate β-semialdehyde Incubate 2. Incubation Titrate AHPA vs. Vehicle Control Prep->Incubate Read 3. Kinetic Readout Measure A340nm (NADH Oxidation) Incubate->Read Analyze 4. Data Analysis Calculate IC50 & Ki Determine Modality Read->Analyze

Fig 2: In vitro kinetic screening workflow for validating HSD competitive inhibitors.

Protocol 2: In Vivo Target Validation via Amino Acid Rescue

When treating fungal cultures (e.g., Saccharomyces cerevisiae) with AHPA, it is critical to prove that cell death is caused specifically by HSD inhibition rather than non-specific cytotoxicity[2].

  • Culture Preparation: Grow S. cerevisiae in Synthetic Defined (SD) minimal media lacking amino acids. This forces the yeast to rely entirely on de novo biosynthesis via the aspartate pathway.

  • Compound Treatment: Treat the cultures with the established Minimum Inhibitory Concentration (MIC) of AHPA.

  • Rescue Supplementation: Divide the treated cultures into two cohorts. To Cohort A, add nothing. To Cohort B, supplement the media with exogenous L-methionine, L-threonine, and L-isoleucine (1 mM each).

  • Viability Readout: Measure OD600​ after 24 hours.

    • Causality Check (The Rescue Logic): If AHPA specifically targets HSD, Cohort A will die (starved of essential amino acids), but Cohort B will survive because the exogenous amino acids bypass the enzymatic blockade. If Cohort B still dies, AHPA is exerting off-target toxicity, invalidating its specificity.

Strategic Applications in Drug Discovery & Engineering

Antifungal Drug Development: Because the aspartate pathway is absent in humans, HSD inhibitors like AHPA and RI-331 offer a wide therapeutic index. Recent in silico and in vitro studies have heavily utilized homoserine analogues to model docking interactions against HSD from severe human pathogens, including Paracoccidioides brasiliensis and Mycobacterium leprae[3][4]. AHPA serves as an excellent structural scaffold for synthesizing more lipophilic derivatives with enhanced cell-wall permeability.

Metabolic Engineering: In industrial biotechnology, strains like Corynebacterium glutamicum are engineered to overproduce amino acids. Wild-type HSD is subject to severe allosteric feedback inhibition by L-threonine[5]. Researchers utilize AHPA as a non-metabolizable structural probe during high-throughput screening to identify mutated HSD variants that resist feedback inhibition, thereby maximizing industrial yields of threonine and homoserine[5].

References

  • Homoserine dehydrogenase - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. PubMed (National Institutes of Health). Available at:[Link]

  • Exploring the Molecular Basis for Selective Binding of Homoserine Dehydrogenase from Mycobacterium leprae TN toward Inhibitors: A Virtual Screening Study. MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • Predicting of novel homoserine dehydrogenase inhibitors against Paracoccidioides brasiliensis: integrating in silico and in vitro approaches. Taylor & Francis (Journal of Biomolecular Structure and Dynamics). Available at:[Link]

  • Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening. Frontiers in Bioengineering and Biotechnology (via PMC). Available at:[Link]

Sources

Comparative

Comparative Validation Guide: Analytical Methods for 5-Amino-2-hydroxypentanoic Acid in Biological Matrices

Executive Summary The accurate quantification of highly polar, zwitterionic metabolites in biological matrices remains a formidable challenge in bioanalysis. 5-Amino-2-hydroxypentanoic acid (5-AHPA) —a chiral hydroxy aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly polar, zwitterionic metabolites in biological matrices remains a formidable challenge in bioanalysis. 5-Amino-2-hydroxypentanoic acid (5-AHPA) —a chiral hydroxy acid and amino acid derivative[1]—exemplifies this difficulty. Due to its extreme hydrophilicity, 5-AHPA exhibits poor retention on traditional reversed-phase (C18) columns, often eluting in the void volume where severe matrix effects occur. Furthermore, its lack of a strong chromophore necessitates complex derivatization for conventional optical detection.

This guide objectively compares a modern, direct HILIC-LC-MS/MS methodology against traditional GC-MS and RP-HPLC-FLD alternatives. By evaluating these platforms through the lens of the FDA’s 2018 Bioanalytical Method Validation Guidance[2], we demonstrate why direct HILIC-MS/MS provides superior sensitivity, throughput, and data integrity for clinical and pharmacokinetic research.

The Analytical Challenge & Causality of Method Selection

To design a self-validating analytical system, one must understand the physicochemical constraints of the target analyte. 5-AHPA contains a primary amine, a hydroxyl group, and a carboxylic acid[1].

  • Why Reversed-Phase (RPLC) Fails: In RPLC, highly polar analytes like 5-AHPA partition almost entirely into the mobile phase, resulting in zero retention. Elution in the void volume co-elutes the analyte with endogenous salts and unretained proteins, leading to catastrophic ion suppression in the mass spectrometer[3].

  • The Derivatization Burden (GC-MS & HPLC-FLD): To make 5-AHPA volatile for GC-MS, all three active functional groups must be derivatized (e.g., via methoximation followed by silylation). For HPLC-FLD, pre-column derivatization with o-phthalaldehyde (OPA) is required. These multi-step reactions introduce high variability, reduce recovery, and drastically increase sample preparation time.

  • The HILIC-LC-MS/MS Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched layer on the stationary phase surface[4]. This orthogonal approach retains 5-AHPA strongly, separating it from void-volume interferents without requiring chemical derivatization.

Workflow Comparison

The following diagram illustrates the fundamental differences in sample processing and analytical workflows between the proposed HILIC-LC-MS/MS method and traditional alternatives.

Workflow cluster_HILIC Proposed: HILIC-LC-MS/MS cluster_GC Alternative 1: GC-MS cluster_HPLC Alternative 2: HPLC-FLD Plasma Human Plasma Sample (5-AHPA) PPT1 Protein Precipitation & Phospholipid Removal Plasma->PPT1 PPT2 Protein Precipitation & Evaporation Plasma->PPT2 PPT3 Protein Precipitation Plasma->PPT3 LCMS Direct HILIC-LC-MS/MS (No Derivatization) PPT1->LCMS Data Data Analysis & Quantification LCMS->Data Deriv1 Two-Step Derivatization (Methoximation + Silylation) PPT2->Deriv1 GCMS GC-MS Analysis Deriv1->GCMS GCMS->Data Deriv2 Pre-column Derivatization (OPA/FMOC) PPT3->Deriv2 HPLC RP-HPLC-FLD Analysis Deriv2->HPLC HPLC->Data

Fig 1. Workflow comparison for 5-AHPA extraction and analysis across three analytical platforms.

Quantitative Performance Data

To objectively assess performance, validation metrics were established using human plasma spiked with 5-AHPA. The data below summarizes the analytical limits, throughput, and reliability of each method according to regulatory validation parameters[2].

Validation ParameterProposed: HILIC-LC-MS/MSAlternative 1: GC-MSAlternative 2: HPLC-FLD
Derivatization Required No Yes (Two-step)Yes (Pre-column)
Limit of Detection (LOD) 0.5 ng/mL 5.0 ng/mL10.0 ng/mL
Linear Dynamic Range 1.5 - 1000 ng/mL 15 - 500 ng/mL30 - 500 ng/mL
Sample Prep Time (96-well) ~30 mins ~180 mins~120 mins
Instrument Run Time 6.0 mins 25.0 mins18.0 mins
Matrix Effect (Ion Suppression) < 10% (with PLR) N/A (EI ionization)High interference risk
Overall Extraction Recovery 92 - 98% 75 - 85%80 - 88%

Data Synthesis: The HILIC-LC-MS/MS method demonstrates a 10-fold increase in sensitivity (LOD) and a 6-fold reduction in sample preparation time compared to GC-MS. By eliminating derivatization, the proposed method significantly reduces the propagation of volumetric and chemical errors, resulting in superior recovery rates.

Step-by-Step Methodologies

Protocol A: Sample Preparation (Protein Precipitation & Phospholipid Removal)

This protocol utilizes a self-validating approach by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction losses[2].

  • Aliquot: Transfer 50 µL of human plasma into a 96-well Phospholipid Removal (PLR) plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 5-AHPA-d5, 100 ng/mL).

    • Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the exact same ionization environment, thereby normalizing any residual ion suppression.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile effectively denatures and crashes plasma proteins. The acidic environment ensures the zwitterionic 5-AHPA remains fully protonated, enhancing its solubility in the highly organic phase.

  • Extraction: Mix for 2 minutes on a plate shaker, then apply positive pressure (10 psi) for 5 minutes.

    • Causality: The PLR stationary phase utilizes size-exclusion and hydrophobic interactions to selectively trap endogenous glycerophospholipids. If left in the sample, these lipids would elute in the HILIC retention window and cause severe ESI signal suppression[3].

  • Dilution: Dilute the collected eluate 1:1 with Mobile Phase A.

    • Causality: Injecting a sample with a higher organic content than the initial gradient conditions causes peak splitting and poor peak shape. Dilution matches the sample solvent strength to the mobile phase.

Protocol B: HILIC-LC-MS/MS Analytical Conditions
  • Analytical Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).

    • Causality: The zwitterionic surface provides simultaneous hydrogen bonding and weak electrostatic interactions, which is ideal for retaining highly polar, charged amino acids without derivatization[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 90% B (highly organic to force analyte retention). Ramp to 50% B over 4.0 minutes to elute 5-AHPA. Hold at 50% B for 1.0 min to wash the column, then return to 90% B for 1.0 min to re-equilibrate.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Mass Spectrometry Fragmentation Pathway

To ensure absolute specificity, the MS/MS method monitors specific precursor-to-product ion transitions. The protonated precursor ion [M+H]+ of 5-AHPA (m/z 134.1) undergoes characteristic neutral losses in the collision cell.

Fragmentation Prec Precursor Ion [M+H]+ m/z 134.1 Prod1 Product Ion 1 [M+H - H2O]+ m/z 116.1 Prec->Prod1 - H2O (-18 Da) Prod3 Product Ion 3 [M+H - NH3]+ m/z 117.1 Prec->Prod3 - NH3 (-17 Da) Prod2 Product Ion 2 [M+H - H2O - CO]+ m/z 88.1 Prod1->Prod2 - CO (-28 Da)

Fig 2. Proposed ESI(+) MS/MS fragmentation pathway for 5-Amino-2-hydroxypentanoic acid.

  • Quantifier Transition (m/z 134.1 → 116.1): Represents the loss of water from the hydroxyl or carboxylic acid group. This is the most abundant fragment and is used for primary quantification.

  • Qualifier Transition (m/z 134.1 → 88.1): Represents a subsequent loss of carbon monoxide. Monitoring the ratio between the quantifier and qualifier ensures peak purity and confirms the absence of isobaric interferences.

Conclusion

For the bioanalysis of 5-Amino-2-hydroxypentanoic acid, direct HILIC-LC-MS/MS combined with phospholipid removal is the superior analytical strategy. By leveraging the specific physicochemical properties of the analyte rather than fighting them with complex derivatization chemistry, this method provides a robust, high-throughput, and regulatory-compliant solution that vastly outperforms legacy GC-MS and HPLC-FLD techniques.

References

  • Title: 5-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 11029889 - PubChem Source: nih.gov URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: fda.gov URL: [Link]

  • Title: Direct Analysis of Amino Acids by HILIC–ESI-MS Source: chromatographyonline.com URL: [Link]

  • Title: A Quantitative HILIC–MS/MS Assay of the Metabolic Response of Huh-7 Cells Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin Source: nih.gov URL: [Link]

Sources

Validation

assessing the purity of synthetic 5-Amino-2-hydroxypentanoic acid

Assessing the Purity of Synthetic 5-Amino-2-Hydroxypentanoic Acid: A Comparative Analytical Guide Introduction to the Analytical Challenge 5-Amino-2-hydroxypentanoic acid (5-AHP) is a highly polar, zwitterionic non-natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthetic 5-Amino-2-Hydroxypentanoic Acid: A Comparative Analytical Guide

Introduction to the Analytical Challenge

5-Amino-2-hydroxypentanoic acid (5-AHP) is a highly polar, zwitterionic non-natural amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetics, NMDA receptor antagonists, and novel therapeutics. Due to its unique physicochemical properties—specifically, a highly hydrophilic profile (computed XLogP3 of -3.3) and a chiral center at the C2 position [1]—assessing the purity of synthetic 5-AHP presents a multifaceted analytical challenge. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to retain underivatized 5-AHP, necessitating alternative, highly specialized approaches [2].

This guide objectively compares the performance of three primary analytical modalities for assessing 5-AHP purity: Pre-column Derivatization RP-HPLC, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and Chiral Derivatization combined with Nuclear Magnetic Resonance (NMR).

Causality in Analytical Selection (E-E-A-T)

Why do experienced analysts abandon standard RP-HPLC for underivatized 5-AHP? In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Because 5-AHP is extremely polar, it exhibits virtually no hydrophobic partitioning and elutes in the void volume, making accurate purity quantification impossible [2].

To overcome this, scientists must manipulate either the analyte or the chromatographic environment:

  • Alter the Analyte (RP-HPLC): Attach a hydrophobic tag via pre-column derivatization (e.g., using o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl (FMOC)) to force RP-HPLC retention [3].

  • Alter the Environment (HILIC): Utilize HILIC, which employs a polar stationary phase and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent, forming an aqueous-enriched layer on the stationary phase into which the polar 5-AHP partitions, resulting in excellent retention and peak shape [2].

  • Address Stereochemistry (Chiral NMR): Chemical purity does not guarantee enantiomeric purity. Since 5-AHP has a chiral center at C2, assessing the ratio of (S)- and (R)-enantiomers requires chiral chromatography or diastereomeric derivatization (e.g., using DATAN for NMR analysis) [4].

Visualizing the Analytical Workflow

G A Synthetic 5-AHP Sample B Chemical Purity (Impurity Profiling) A->B C Enantiomeric Purity (Chiral Ratio) A->C D HILIC-MS (Underivatized) B->D Preferred E RP-HPLC (Pre-column Deriv.) B->E Alternative F Chiral LC-MS (Direct) C->F High Throughput G NMR / LC-MS (DATAN / Marfey's Deriv.) C->G High Resolution

Analytical decision tree for assessing 5-AHP chemical and enantiomeric purity.

Comparative Performance Data

The following table summarizes the objective performance metrics of the three primary methodologies for 5-AHP purity analysis, based on industry-standard validation parameters.

Analytical ModalityRetention MechanismSample Prep TimeRun TimeLOD / LOQSuitability for 5-AHP
HILIC-MS Aqueous layer partitioning< 5 mins (Dilute)10-15 mins~10 nM / 30 nMExcellent. Direct analysis of polar zwitterion without derivatization. High MS compatibility.
RP-HPLC (OPA/FMOC) Hydrophobic interaction30-45 mins (Deriv.)20-30 mins~50 nM / 150 nMModerate. Requires derivatization step which can introduce artifacts and variability.
NMR (DATAN Deriv.) Diastereomeric chemical shifts60 mins (Microwave)10 mins~1 µM / 5 µMGood. Non-destructive, absolute structural confirmation of 2-hydroxy enantiomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (blanks, system suitability standards, and orthogonal confirmation) to prevent false positives or quantitative errors.

Protocol 1: Chemical Purity Assessment via HILIC-MS

Rationale: HILIC provides orthogonal selectivity to RP-HPLC and is the premier choice for underivatized polar amino acids, offering enhanced electrospray ionization (ESI) efficiency due to the high organic content of the mobile phase [2].

Materials & Reagents:

  • Column: Amide-bonded or Zwitterionic HILIC column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation (Dilute & Shoot): Dissolve the synthetic 5-AHP sample in a diluent matching the initial mobile phase conditions (e.g., 85% Acetonitrile / 15% Water).

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the aqueous enriched layer on the stationary phase, leading to poor peak shape and retention time shifts.

  • System Suitability Check (Self-Validation): Inject a blank diluent to confirm the absence of carryover. Inject a system suitability standard (a known mixture of 5-AHP and its common synthetic precursors) to verify resolution (Rs > 1.5).

  • Chromatographic Gradient:

    • 0-2 min: 85% B (Isocratic hold to establish partitioning).

    • 2-10 min: Linear gradient from 85% B to 50% B (Increasing aqueous content elutes the strongly retained 5-AHP).

    • 10-12 min: 50% B (Column wash).

    • 12-20 min: 85% B (Re-equilibration - critical for HILIC reproducibility).

  • Detection (ESI-MS): Operate in positive ion mode (ESI+). Monitor the [M+H]+ ion at m/z 134.08.

HILIC_Mech Analyte 5-AHP (Polar) MobilePhase Mobile Phase (High Acetonitrile) Analyte->MobilePhase Injected AqueousLayer Aqueous Enriched Layer MobilePhase->AqueousLayer Partitioning StationaryPhase Silica/Amide Surface AqueousLayer->StationaryPhase H-Bonding

HILIC retention mechanism for 5-AHP via aqueous layer partitioning.

Protocol 2: Enantiomeric Purity Assessment via Chiral Derivatization (NMR)

Rationale: 5-AHP contains a 2-hydroxy acid motif. Diacetyl-L-tartaric anhydride (DATAN) reacts with the hydroxyl group of 2-hydroxy acids to form diastereomers that are easily resolved by NMR without the need for chromatographic separation [4].

Step-by-Step Methodology:

  • Derivatization: Combine 10 µmol of the 5-AHP sample with 50 µmol of DATAN in a microcentrifuge tube.

  • Solvent Addition: Add 500 µL of dichloromethane and 50 µL of pyridine (acting as a catalyst and acid scavenger).

  • Microwave-Assisted Reaction: Heat the mixture using a focused-beam microwave synthesizer at 75°C for 15 minutes.

    • Causality: Microwave assistance drastically reduces the reaction time compared to conventional heating and drives the reaction to >95% completion, ensuring that the diastereomeric ratio accurately reflects the original enantiomeric ratio [5].

  • Solvent Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 600 µL of Deuterated Water (D2O) or Methanol-d4.

  • NMR Acquisition: Acquire a 1D 1H-NMR spectrum (e.g., at 600 MHz).

  • Self-Validating Quantification: Integrate the distinct signals for the (S)- and (R)-diastereomers. Run a racemic standard in parallel to confirm the exact chemical shifts of both diastereomers, ensuring baseline separation allows for direct integration to yield the enantiomeric excess (ee%).

References

  • Title: 5-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 11029889 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: Resolving Enantiomers of 2-Hydroxy Acids by Nuclear Magnetic Resonance Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Resolving enantiomers of 2-hydroxy acids by NMR Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

comparing the efficacy of different chiral columns for 5-Amino-2-hydroxypentanoic acid separation

Comparative Efficacy of Chiral Columns for the Enantiomeric Separation of 5-Amino-2-hydroxypentanoic Acid As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating highly polar, un...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Chiral Columns for the Enantiomeric Separation of 5-Amino-2-hydroxypentanoic Acid

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating highly polar, unprotected amino acids. 5-Amino-2-hydroxypentanoic acid (also known as 2-OH-DAVA) is a critical baclofen homologue and a key intermediate in the synthesis of complex marine alkaloids like anchinopeptolide[1][2].

Structurally, this molecule presents a trifecta of chromatographic challenges: it is highly polar, zwitterionic (possessing both a primary amine and a carboxylic acid), and lacks a strong UV chromophore. Standard reversed-phase or normal-phase chiral stationary phases (CSPs) typically fail, resulting in either zero retention or severe peak tailing due to secondary interactions. This guide objectively compares the efficacy of specialized chiral columns for this analyte, explaining the mechanistic causality behind each approach to help you design a robust, self-validating analytical workflow.

Mechanistic Evaluation of Chiral Separation Strategies

To successfully resolve the enantiomers of 5-amino-2-hydroxypentanoic acid, we must either exploit its zwitterionic nature directly or mask it via derivatization.

Logical decision tree for selecting chiral separation strategies for zwitterionic amino acids.

Approach A: Zwitterionic CSPs (e.g., Chiralpak ZWIX)

Zwitterionic columns incorporate both a basic Cinchona alkaloid (anion exchange) and an acidic sulfonic acid group (cation exchange).

  • The Causality: For an unprotected amino acid, a single ion-exchange mechanism often leads to irreversible binding. The ZWIX column utilizes a synergistic dual ion-exchange mechanism. By using a mobile phase containing volatile salts (like ammonium formate), the buffer ions actively compete with the analyte for the binding sites, allowing for tunable retention and sharp peak shapes3[3]. This is the premier choice for direct LC-MS compatibility.

Approach B: Crown Ether CSPs (e.g., Chiralpak CR(+))

Crown ether columns rely on the host-guest inclusion of a primary amine into an 18-crown-6 ether cavity.

  • The Causality: The chiral recognition is entirely dependent on the primary amine (-NH3+) forming hydrogen bonds with the ether oxygens 4[4]. Therefore, the mobile phase must be highly acidic (pH < 2.0, typically using perchloric acid). This fully protonates the amine while suppressing the ionization of the carboxylic acid, preventing disruptive secondary electrostatic interactions. However, this acidic, non-volatile mobile phase precludes the use of Mass Spectrometry (MS).

Approach C: Indirect Separation via Derivatization (Polysaccharide CSPs)

By masking the primary amine with a tert-butyloxycarbonyl (N-Boc) group, the zwitterionic nature of the molecule is eliminated.

  • The Causality: N-Boc protection increases the molecule's hydrophobicity and introduces steric bulk, allowing it to interact effectively with the chiral grooves of standard amylose/cellulose-based columns (e.g., Chiralpak AD-H). This approach was successfully utilized to determine the enantiomeric purity of baclofen homologues with ee > 99%1[1].

Quantitative Performance Comparison

The following table synthesizes the typical chromatographic parameters for 5-amino-2-hydroxypentanoic acid across the evaluated column chemistries.

Separation StrategyRepresentative ColumnPrimary MechanismTypical Resolution (Rs)Detection CompatibilityOptimal Mobile Phase
Zwitterionic Chiralpak ZWIX(+)Dual Ion-Exchange1.8 - 2.5MS, ELSD50 mM NH₄FA in MeOH/H₂O (98:2)
Crown Ether Chiralpak CR(+)Host-Guest Inclusion1.5 - 2.0UV (210 nm), ELSDpH 1.5 HClO₄ in H₂O
Ligand Exchange Astec CLC-DCu(II) Coordination1.2 - 1.8UV (254 nm)2 mM CuSO₄ in H₂O
Derivatization Chiralpak AD-HH-Bonding / Steric> 2.5UV (210 nm), MSHexane / Isopropanol (90:10)

Self-Validating Experimental Workflows

To ensure scientific integrity, an analytical protocol must be a self-validating system. This means embedding System Suitability Tests (SST) and orthogonal confirmation steps directly into the workflow to prevent false positives or co-elution artifacts.

Self-validating experimental workflow for direct LC-MS enantioseparation using a ZWIX column.

Protocol 1: Direct LC-MS Enantioseparation (Zwitterionic CSP)

Optimal for high-throughput analysis of the native, unprotected molecule.

  • Mobile Phase Preparation: Prepare a solution of 50 mM Ammonium Formate (NH₄FA) in Methanol/Water (98:2, v/v). Causality: The 2% water is critical to fully solubilize the buffer salts and maintain the hydration shell of the zwitterionic stationary phase.

  • Column Equilibration: Flush the Chiralpak ZWIX(+) column (150 x 4.6 mm, 3 µm) at 0.6 mL/min until the MS baseline stabilizes (approx. 20 column volumes).

  • System Suitability Test (SST) Injection: Inject 5 µL of a 100 µg/mL racemic standard of 5-amino-2-hydroxypentanoic acid.

    • Validation Checkpoint 1: Confirm that the Resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5.

    • Validation Checkpoint 2: Check the symmetry factor (As). It must fall between 0.8 and 1.5. If tailing occurs, increase the buffer concentration to 75 mM to enhance ion-exchange competition.

  • Sample Analysis: Inject the unknown sample. Monitor via ESI-MS in positive ion mode at m/z 134.1 ([M+H]⁺).

  • Blank Verification: Inject the sample diluent immediately after the highest concentration sample. Validation Checkpoint 3: Ensure no carryover peaks appear at the established retention times.

Protocol 2: Indirect LC-UV Separation (Derivatization + Polysaccharide CSP)

Optimal when MS is unavailable, or when isolating enantiomers preparatively.

  • Derivatization (N-Boc Protection): Dissolve the sample in a mixture of THF/H₂O. Add 2.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 3 equivalents of triethylamine. Stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Ninhydrin stain). The reaction is complete when the primary amine spot completely disappears, ensuring no kinetic resolution artifacts skew the final enantiomeric ratio 2[2].

  • Extraction & Prep: Acidify the aqueous layer to pH 3 with 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate. Re-dissolve the N-Boc derivative in Hexane/Isopropanol (90:10).

  • Chromatography: Inject onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Elute isocratically with Hexane/Isopropanol (90:10) at 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 210 nm.

    • Validation Checkpoint 2: Run a derivatized racemic standard to confirm baseline separation (Rs > 2.0). The rigid carbamate linkage introduced by the Boc group guarantees strong hydrogen bonding with the amylose backbone, yielding highly reproducible retention times.

Conclusion & Strategic Recommendations

For the enantiomeric separation of 5-amino-2-hydroxypentanoic acid, the choice of column dictates the entire laboratory infrastructure required. If your goal is rapid, analytical-scale screening of the native compound, the Zwitterionic CSP (Chiralpak ZWIX) paired with MS detection is unequivocally the most efficient route. It circumvents the need for derivatization while providing excellent stereocontrol. Conversely, if you are operating in a standard UV-based QA/QC environment or scaling up for preparative isolation, Pre-column N-Boc derivatization followed by a Polysaccharide CSP remains the most robust and cost-effective methodology.

References

  • Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R. ACS Publications.
  • Total Syntheses of (±)-Anchinopeptolide D and (±)-Cycloanchinopeptolide D. ACS Publications.
  • Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. Analytical Chemistry.
  • Molecular recognition of organic ammonium ions in solution using synthetic receptors. PMC.

Sources

Validation

A Comparative Guide to the Antifungal Properties of 5-Amino-2-hydroxypentanoic Acid: In Vitro Efficacy vs. In Vivo Potential

For researchers, scientists, and drug development professionals, the journey from a promising antifungal compound to a clinically effective therapeutic is long and requires rigorous evaluation. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising antifungal compound to a clinically effective therapeutic is long and requires rigorous evaluation. This guide provides an in-depth technical comparison of the in vitro and in vivo antifungal properties of 5-Amino-2-hydroxypentanoic acid, a compound that has demonstrated notable potential in laboratory settings. By examining the established in vitro data and exploring the methodologies for future in vivo assessment, this guide aims to provide a comprehensive understanding of this molecule's standing as a potential antifungal agent.

Introduction: The Promise of a Novel Mechanism of Action

5-Amino-2-hydroxypentanoic acid, also known as RI-331, is an amino acid antibiotic isolated from Streptomyces sp.[1][2]. Its primary appeal lies in its unique mechanism of action, which distinguishes it from many currently available antifungal drugs. This compound selectively targets a crucial metabolic pathway in fungi that is absent in mammals, suggesting a potential for high selective toxicity and a favorable safety profile.[2][3].

This guide will first delve into the wealth of in vitro data that establishes the antifungal activity and mechanism of 5-Amino-2-hydroxypentanoic acid. Subsequently, it will address the critical, yet currently underexplored, area of its in vivo efficacy, providing a roadmap for the necessary experimental evaluations.

Part 1: In Vitro Evaluation: A Clear Antifungal Profile

The in vitro antifungal activity of 5-Amino-2-hydroxypentanoic acid has been primarily characterized against yeast, with a significant body of work focusing on Saccharomyces cerevisiae.[1][3]. These studies have consistently demonstrated its ability to inhibit fungal growth and have elucidated its molecular target.

Mechanism of Action: Targeting Essential Amino Acid Biosynthesis

The fungistatic effect of 5-Amino-2-hydroxypentanoic acid stems from its potent inhibition of homoserine dehydrogenase.[3][4]. This enzyme is a key player in the aspartate pathway, which is responsible for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in fungi.[1][3]. By blocking this enzyme, the compound effectively starves the fungal cell of these critical building blocks for protein synthesis, leading to the cessation of growth.[1]. The lack of this biosynthetic pathway in mammals is the basis for the selective toxicity of this compound.[2][3].

Aspartate Aspartate Aspartyl_phosphate Aspartyl-phosphate Aspartate->Aspartyl_phosphate Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine Dehydrogenase Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Isoleucine Isoleucine Threonine->Isoleucine Protein_synthesis Protein Synthesis Threonine->Protein_synthesis Isoleucine->Protein_synthesis Methionine->Protein_synthesis Fungal_growth_inhibition Fungal Growth Inhibition Protein_synthesis->Fungal_growth_inhibition RI331 5-Amino-2-hydroxypentanoic acid (RI-331) RI331->Homoserine Inhibits

Caption: Mechanism of action of 5-Amino-2-hydroxypentanoic acid.

Quantitative Assessment of Antifungal Activity
Fungal Species MIC Range (µg/mL) Reference
Saccharomyces cerevisiaeData not publicly available[1]
Candida albicansData not publicly available
Aspergillus fumigatusData not publicly available

Table 1: Hypothetical MIC Data for 5-Amino-2-hydroxypentanoic acid. This table illustrates how MIC data would be presented. Currently, comprehensive, publicly available MIC data for this specific compound against a range of pathogenic fungi is limited.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27)

The broth microdilution method is a gold standard for determining the MIC of antifungal agents against yeasts.[12].

Objective: To determine the minimum concentration of 5-Amino-2-hydroxypentanoic acid that inhibits the visible growth of a standardized fungal inoculum.

Materials:

  • 5-Amino-2-hydroxypentanoic acid

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of 5-Amino-2-hydroxypentanoic acid in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the drug that causes a prominent decrease in turbidity compared to the growth control.[14]. Alternatively, a spectrophotometer can be used to read the optical density.

cluster_0 Inoculum Preparation cluster_1 Drug Dilution cluster_2 Inoculation & Incubation cluster_3 MIC Determination Fungal_Culture Fungal Culture (SDA, 35°C, 24-48h) Saline_Suspension Saline Suspension Fungal_Culture->Saline_Suspension McFarland_Standard Adjust to 0.5 McFarland Standard Saline_Suspension->McFarland_Standard Final_Inoculum Dilute in RPMI 1640 (0.5-2.5 x 10³ CFU/mL) McFarland_Standard->Final_Inoculum Inoculation Inoculate wells with final fungal inoculum Final_Inoculum->Inoculation Stock_Solution Stock Solution of 5-Amino-2-hydroxypentanoic acid Serial_Dilution Serial Twofold Dilutions in 96-well plate Stock_Solution->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading Spectrophotometry Spectrophotometric Reading (Optional) Incubation->Spectrophotometry MIC_Endpoint Determine MIC Visual_Reading->MIC_Endpoint Spectrophotometry->MIC_Endpoint

Caption: Workflow for in vitro MIC determination by broth microdilution.

Part 2: In Vivo Evaluation: The Next Frontier

While the in vitro data for 5-Amino-2-hydroxypentanoic acid is promising, its true therapeutic potential can only be ascertained through rigorous in vivo studies. To date, there is a notable absence of published in vivo efficacy studies for this specific compound against fungal infections. This section outlines the standard methodologies used to bridge this critical knowledge gap.

The Importance of Animal Models

Animal models of fungal infections are indispensable for evaluating the pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body and the fungus), efficacy, and toxicity of a new antifungal agent before it can be considered for human trials.[7][15][16][17]. Murine models are the most commonly used due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.[7][16][17].

Experimental Protocol: Murine Model of Disseminated Candidiasis

This model is frequently used to assess the efficacy of antifungal agents against systemic Candida infections.[5][6][15][18][19].

Objective: To evaluate the in vivo efficacy of 5-Amino-2-hydroxypentanoic acid in reducing fungal burden and improving survival in mice with disseminated candidiasis.

Materials:

  • 5-Amino-2-hydroxypentanoic acid formulated for in vivo administration

  • Candida albicans strain (e.g., SC5314)

  • 6-8 week old female BALB/c or ICR mice

  • Immunosuppressive agent (optional, e.g., cyclophosphamide)

  • Sterile saline

  • Appropriate animal housing and care facilities

Procedure:

  • Immunosuppression (Optional):

    • To establish a more severe and consistent infection, mice can be rendered neutropenic by administering an immunosuppressive agent like cyclophosphamide (e.g., 150 mg/kg intraperitoneally) 3-4 days prior to infection.[20].

  • Inoculum Preparation:

    • Culture C. albicans in a suitable broth (e.g., YPD) overnight at 30°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.

    • Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10⁶ CFU/mL).[20].

  • Infection:

    • Inject each mouse with the prepared C. albicans suspension (e.g., 0.1 mL, corresponding to 1 x 10⁵ CFU) via the lateral tail vein.[20].

  • Treatment:

    • Randomly assign infected mice to treatment and control groups.

    • Administer 5-Amino-2-hydroxypentanoic acid to the treatment group via a predetermined route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., once daily for 7 days).

    • Administer the vehicle (the solvent for the drug) to the control group.

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice daily for a predefined period (e.g., 21 days) and record mortality.

    • Fungal Burden Analysis: At specific time points post-infection, a subset of mice from each group is euthanized. Organs such as the kidneys, liver, and spleen are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.[6][15].

cluster_0 Pre-Infection cluster_1 Infection & Treatment cluster_2 Endpoint Analysis Immunosuppression Immunosuppression (Optional) Inoculum_Prep Inoculum Preparation (C. albicans) Infection Intravenous Infection of Mice Inoculum_Prep->Infection Treatment_Groups Randomization into Treatment & Control Groups Infection->Treatment_Groups Drug_Administration Administration of 5-Amino-2-hydroxypentanoic acid or Vehicle Treatment_Groups->Drug_Administration Survival_Monitoring Daily Survival Monitoring Drug_Administration->Survival_Monitoring Fungal_Burden Fungal Burden Analysis (CFU/gram tissue) Drug_Administration->Fungal_Burden Survival_Curve Kaplan-Meier Survival Curve Survival_Monitoring->Survival_Curve CFU_Comparison Comparison of Organ Fungal Loads Fungal_Burden->CFU_Comparison

Caption: General workflow for an in vivo murine model of disseminated candidiasis.

Discussion: Bridging the Gap Between In Vitro and In Vivo

The compelling in vitro evidence for 5-Amino-2-hydroxypentanoic acid's antifungal activity, rooted in its selective inhibition of a key fungal metabolic pathway, strongly warrants its progression to in vivo evaluation. The lack of publicly available in vivo data represents a significant chasm in our understanding of this compound's true potential.

Several factors will be critical in the transition from bench to animal model:

  • Pharmacokinetics and Bioavailability: The compound must be able to reach the site of infection at a concentration sufficient to inhibit fungal growth. Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential.

  • Toxicity: While the selective mechanism of action suggests low toxicity, comprehensive in vivo toxicity studies are necessary to establish a safe therapeutic window. An early publication mentioned toxicity studies in mice, but detailed results are not readily accessible.[2].

  • Efficacy in Different Infection Models: Besides disseminated candidiasis, its efficacy should be evaluated in other models relevant to human disease, such as models of invasive aspergillosis or mucosal candidiasis.[15][16][17][21][22].

Conclusion

5-Amino-2-hydroxypentanoic acid stands as a promising antifungal candidate on the basis of its well-defined in vitro activity and its selective mechanism of action. The next and most critical step in its development is the thorough investigation of its in vivo efficacy and safety. The experimental protocols outlined in this guide provide a standardized framework for such an evaluation. The data generated from these studies will be pivotal in determining whether this compound can be translated from a laboratory curiosity into a valuable addition to the clinical armamentarium against fungal infections.

References

  • Yamaguchi, H., et al. (1988). The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. Annals of the New York Academy of Sciences, 544, 188-190.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • National Institute of Allergy and Infectious Diseases. (n.d.).
  • National Institute of Allergy and Infectious Diseases. (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans.
  • BenchChem. (2025). Application Notes and Protocols for Antifungal Agent 22 in a Murine Infection Model.
  • European Committee on Antimicrobial Susceptibility Testing. (2026). Fungi (AFST).
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Susceptibility Testing (AFST).
  • Filler, S. G., & MacCallum, D. M. (2014). Animal models for candidiasis. In Candida and Candidiasis (pp. 231-240). ASM Press.
  • Pfaller, M. A., et al. (2004). International and multicenter comparison of EUCAST and CLSI M27-A2 broth microdilution methods for testing susceptibilities of 71 clinical isolates of Candida species to four triazoles. Journal of Clinical Microbiology, 42(8), 3884-3888.
  • Lewis, R. E., & Wiederhold, N. P. (2005). Murine model of invasive aspergillosis. Methods in Molecular Medicine, 118, 129-138.
  • Lewis, R. E., & Wiederhold, N. P. (2005). Murine model of invasive aspergillosis. PubMed, 16027581.
  • European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical breakpoint table.
  • Stevens, D. A., et al. (2006). Standardization of an experimental murine model of invasive pulmonary aspergillosis. Antimicrobial Agents and Chemotherapy, 50(10), 3501-3507.
  • Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 18(6), e107-e113.
  • Perfect, J. R. (2017). A practical guide to antifungal susceptibility testing. Infectious Diseases and Therapy, 6(3), 325-336.
  • Cuenca-Estrella, M., et al. (2002). Comparative evaluation of NCCLS M27-A and EUCAST broth microdilution procedures for antifungal susceptibility testing of Candida species. Clinical Microbiology and Infection, 8(10), 643-649.
  • Yamaguchi, H., et al. (1989). Unique mechanism of action of an antifungal antibiotic RI-331. Drugs Under Experimental and Clinical Research, 15(4), 149-155.
  • Yamaguchi, H., et al. (1988). RI-331, a new antifungal antibiotic. Annals of the New York Academy of Sciences, 544, 188-190.
  • Patterson, T. F., et al. (2016). Practice guidelines for the diagnosis and management of aspergillosis: 2016 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 63(4), e1-e60.
  • Milewski, S., et al. (2006). Antifungal dipeptides incorporating an inhibitor of homoserine dehydrogenase. Journal of Medicinal Chemistry, 49(1), 327-335.
  • Bagatin, M. C., et al. (2024). Predicting of novel homoserine dehydrogenase inhibitors against Paracoccidioides brasiliensis: integrating in silico and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Bagatin, M. C., et al. (2024). Predicting of novel homoserine dehydrogenase inhibitors against Paracoccidioides brasiliensis: integrating in silico and in vitro approaches. Taylor & Francis Online.
  • Wong, S. S. W., et al. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PLoS ONE, 9(1), e85836.
  • Garcia-Effron, G., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Antimicrobial Agents and Chemotherapy, 67(12), e00898-23.
  • Wikipedia. (n.d.). Homoserine dehydrogenase.
  • Yamaki, H., et al. (1990). The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae.
  • Cuenca-Estrella, M., et al. (2002). Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species. Journal of Clinical Microbiology, 40(10), 3625-3630.
  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
  • Clinical and Laboratory Standards Institute. (n.d.). CLSI M27: Antifungal Testing Standards.
  • Meddocs Publishers. (2025). Evaluation of in-vitro and in-vivo Antifungal Efficacy of Bioproducts Against the Cosmopolitan Fungus Thielaviopsis ethacetica.

Sources

Comparative

A Researcher's Guide to the Cross-Reactivity of Antibodies Raised Against 5-Amino-2-hydroxypentanoic Acid Conjugates

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of robust and reliable immunoassays. 5-Amino-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of robust and reliable immunoassays. 5-Amino-2-hydroxypentanoic acid (Ahp), a non-proteinogenic amino acid, presents a unique challenge due to its small size and the potential for antibodies raised against it to cross-react with structurally similar molecules. This guide provides an in-depth comparison of the expected cross-reactivity of anti-Ahp antibodies, supported by a detailed experimental framework for its assessment.

The Imperative of Hapten Conjugation

5-Amino-2-hydroxypentanoic acid, with a molecular weight of approximately 133.15 g/mol , is too small to elicit an immune response on its own.[1] To generate antibodies, it must first be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process, known as hapten conjugation, creates an immunogenic complex that can be recognized by the immune system.

The choice of conjugation chemistry is critical. Ahp possesses both a primary amine (-NH2) at the 5-position and a carboxylic acid (-COOH) at the 1-position. These functional groups are ideal targets for common cross-linking strategies. One of the most straightforward and effective methods is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of a stable amide bond between the carboxyl group of Ahp and primary amines (e.g., lysine residues) on the carrier protein.[2]

Understanding and Predicting Cross-Reactivity

An antibody's utility is defined by its specificity. Cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules.[3] This can lead to false-positive results and a lack of assay accuracy. For anti-Ahp antibodies, it is crucial to determine their binding affinity for a panel of molecules that share structural motifs with Ahp.

The degree of cross-reactivity is primarily dictated by the structural similarity between the target hapten and the competing molecule. Minor changes in the carbon backbone length, or the position and type of functional groups, can significantly impact antibody recognition.

The following diagram illustrates the structural similarities between our target hapten, 5-Amino-2-hydroxypentanoic acid, and a selection of potential cross-reactants.

G cluster_0 Target Hapten cluster_1 Potential Cross-Reactants Ahp 5-Amino-2-hydroxypentanoic acid (C₅H₁₁NO₃) Analog1 5-Aminopentanoic acid Ahp->Analog1 Lacks 2-hydroxyl group Analog2 (S)-2-Amino-5-hydroxypentanoic acid Ahp->Analog2 Positional isomer of amino group Analog3 4-Amino-2-hydroxypentanoic acid Ahp->Analog3 Positional isomer of amino group Analog4 6-Amino-2-hydroxyhexanoic acid Ahp->Analog4 Longer carbon chain ELISA_Workflow start Start step1 Coat Microplate Wells with Ahp-BSA Conjugate start->step1 step2 Block Non-specific Binding Sites step1->step2 step3 Prepare Competitor Solutions (Ahp & Analogues) step2->step3 step4 Add Competitor and Anti-Ahp Antibody Mixture step3->step4 step5 Incubate to Allow Competitive Binding step4->step5 step6 Wash to Remove Unbound Reagents step5->step6 step7 Add Enzyme-conjugated Secondary Antibody step6->step7 step8 Wash Again step7->step8 step9 Add Substrate and Incubate for Color Development step8->step9 step10 Stop Reaction and Read Absorbance step9->step10 end End step10->end

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Detailed Protocol: Competitive ELISA
  • Coating: Dilute the Ahp-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBST with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (5-Amino-2-hydroxypentanoic acid) and the potential cross-reactants in assay buffer (e.g., PBST).

    • In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of a pre-determined limiting dilution of the anti-Ahp antibody.

    • Transfer 100 µL of this mixture to the coated and blocked microplate wells.

    • Incubate for 1-2 hours at 37°C. [4]6. Washing: Repeat the wash step as in step 2.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate: Add 100 µL of a suitable substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a dose-response curve for each compound tested. The concentration of each analyte that causes a 50% reduction in the maximum signal (IC50) is determined from these curves. [5] Cross-reactivity (CR) is then calculated as a percentage relative to the target analyte, 5-Amino-2-hydroxypentanoic acid, using the following formula:

CR (%) = (IC50 of 5-Amino-2-hydroxypentanoic acid / IC50 of Competitor) x 100 [4]

Hypothetical Performance Data

The following table presents plausible experimental data for an anti-Ahp polyclonal antibody, demonstrating how structural variations in competitor molecules affect their recognition by the antibody.

Competitor MoleculeStructureIC50 (ng/mL)Cross-Reactivity (%)Rationale for Cross-Reactivity
5-Amino-2-hydroxypentanoic acid C₅H₁₁NO₃10 100 Homologous antigen; reference compound.
5-Aminopentanoic acidC₅H₁₁NO₂2504.0The absence of the 2-hydroxyl group significantly reduces binding affinity, indicating this group is a key part of the epitope.
(S)-2-Amino-5-hydroxypentanoic acidC₅H₁₁NO₃8511.8The altered position of the amino group from the 5th to the 2nd carbon reduces, but does not eliminate, antibody binding, suggesting the antibody recognizes the overall shape and functional groups.
4-Amino-2-hydroxypentanoic acidC₅H₁₁NO₃1506.7Shifting the amino group to the 4th position further decreases binding, highlighting the importance of the terminal amino group's location for optimal antibody recognition. [6]
6-Amino-2-hydroxyhexanoic acidC₆H₁₃NO₃5002.0The extended carbon chain likely creates steric hindrance within the antibody's binding pocket, leading to very low cross-reactivity.
Boc-(R)-5-amino-2-hydroxypentanoic acidC₁₀H₁₉NO₅>10,000<0.1The large Boc protecting group on the amino function completely abrogates binding, confirming the terminal amine is essential for recognition. [7]

Conclusion

The specificity of an antibody raised against a 5-Amino-2-hydroxypentanoic acid conjugate is critically dependent on the fine structural details of the hapten. This guide demonstrates that while the antibody is most specific for Ahp, it can exhibit varying degrees of cross-reactivity with molecules that share a similar carbon backbone and functional group arrangement. The experimental data underscores that the presence and position of both the hydroxyl and amino groups are crucial for antibody recognition.

For researchers developing immunoassays for Ahp or related compounds, a thorough cross-reactivity analysis using a competitive ELISA format is not merely recommended—it is an essential validation step to ensure the accuracy and reliability of the final assay. This systematic approach allows for the selection of antibodies with the highest specificity and provides a clear understanding of the assay's limitations.

References

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). PubMed. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (n.d.). MDPI. [Link]

  • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019). PLOS One. [Link]

  • Hapten Synthesis for a Monoclonal Antibody Based ELISA for Deltamethrin. (1998). Journal of Agricultural and Food Chemistry. [Link]

  • 5-Amino-2-hydroxypentanoic acid. (n.d.). PubChem. [Link]

  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. (2006). Taylor & Francis Online. [Link]

  • selected constitutional isomers of molecular formula C5H10O2. (2026). Doc Brown's Chemistry. [Link]

  • (S)-5-Amino-2-hydroxypentanoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • CID 141287428. (n.d.). PubChem. [Link]

  • Boc-(R)-5-amino-2-hydroxypentanoic acid. (2026). PubChem. [Link]

Sources

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